5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid
Description
BenchChem offers high-quality 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-4-11-8(6-2-1-3-15-6)12-7(5)9(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFJUZFDOWIVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid"
Executive Summary
This technical guide details the synthesis of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid , a critical heteroaromatic scaffold used in the development of kinase inhibitors (e.g., CK2, VEGFR) and adenosine receptor antagonists.[1]
While 5-bromo-pyrimidine-4-carboxylic acids are often sourced as methyl esters, the direct synthesis of the 2-(furan-2-yl) analog requires a de novo assembly strategy to avoid the poor regioselectivity associated with functionalizing a pre-formed pyrimidine core. This guide prioritizes the Mucobromic Acid Condensation route, a convergent protocol that establishes the pyrimidine ring, the C5-bromine, and the C4-carboxylic acid in a single step with high atom economy.[1]
Part 1: Retrosynthetic Analysis & Strategy
The target molecule contains three distinct functionalities: a pyrimidine core, a labile furan ring at C2, and a carboxylic acid at C4 adjacent to a bromine at C5.[1]
Strategic Disconnection: Instead of attempting to brominate 2-(furan-2-yl)pyrimidine-4-carboxylic acid (which risks halogenating the electron-rich furan ring), we utilize a cyclocondensation approach.[1] The pyrimidine ring is constructed from two fragments:[1]
-
C2-N1-C6 Fragment: Provided by Furan-2-carboximidamide (the amidine of furoic acid).
-
C4-C5 Fragment: Provided by Mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one), which acts as a masked
-unsaturated dialdehyde equivalent.[1]
This route is preferred over Minisci radical alkylation or Pd-catalyzed carbonylation due to the sensitivity of the furan moiety to radical conditions and the high cost of Pd-catalysts.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.[1]
Part 2: Detailed Experimental Protocol
Phase A: Preparation of Furan-2-carboximidamide Hydrochloride
Note: If not commercially available, this amidine must be synthesized fresh via the Pinner reaction to ensure high yields in the subsequent step.
Reagents: Furan-2-carbonitrile, HCl (gas), Methanol, Ammonia (methanolic).[1]
-
Imidate Formation:
-
Dissolve furan-2-carbonitrile (1.0 eq) in anhydrous methanol (5 vol).
-
Cool to 0°C under
atmosphere. -
Bubble dry HCl gas through the solution for 2–3 hours until saturation.
-
Stir at 0°C for 24 hours. A white precipitate (imidate ester hydrochloride) may form.[1]
-
Concentrate in vacuo to remove excess HCl/MeOH.
-
-
Amidine Conversion:
-
Resuspend the residue in anhydrous methanol (3 vol).
-
Add 7N
in methanol (3.0 eq) dropwise at 0°C. -
Allow to warm to room temperature (RT) and stir for 16 hours.
-
Concentrate to dryness.[1] Recrystallize from EtOH/Et2O to obtain Furan-2-carboximidamide hydrochloride as a white hygroscopic solid.
-
Phase B: Condensation with Mucobromic Acid (The Core Step)
This protocol is adapted from standard mucobromic acid condensations (e.g., for 2-methyl or 2-tert-butyl analogs) but modified for the acid-sensitive furan ring.[1]
Table 1: Reaction Stoichiometry
| Reagent | Equiv.[1][2] | Role |
| Furan-2-carboximidamide HCl | 1.0 | Nucleophile (N-C-N donor) |
| Mucobromic Acid | 1.0 | Electrophile (C3-C4-C5 donor) |
| Sodium Ethoxide (NaOEt) | 2.2 | Base (21% wt in EtOH) |
| Ethanol (Anhydrous) | 10 vol | Solvent |
Step-by-Step Procedure:
-
Free Base Generation:
-
Charge a 3-neck round-bottom flask with Furan-2-carboximidamide HCl (1.0 eq) and anhydrous Ethanol (5 vol).
-
Add NaOEt solution (1.1 eq) dropwise at RT. Stir for 15 min. (Note: Some NaCl will precipitate).[1]
-
-
Addition of Electrophile:
-
In a separate vessel, dissolve Mucobromic Acid (1.0 eq) in Ethanol (5 vol).
-
Add the Mucobromic Acid solution dropwise to the amidine mixture over 30 minutes.
-
Critical Control Point: Maintain internal temperature < 30°C during addition to prevent polymerization of mucobromic acid.[1]
-
-
Cyclization:
-
Add the second portion of NaOEt (1.1 eq) dropwise.
-
Heat the reaction mixture to 50°C for 4–6 hours.
-
Monitoring: Monitor by LC-MS for the appearance of the product mass (M+H = ~271/273 for Br isotopes).[1]
-
-
Workup & Isolation:
-
Cool the mixture to 0°C.
-
Filter off the inorganic salts (NaCl/NaBr).
-
Concentrate the filtrate to ~20% volume.
-
Acidification: Dilute with water (5 vol) and slowly acidify to pH 2–3 using 2M HCl.
-
Caution: Do not use concentrated HCl or heat during acidification, as the furan ring is prone to hydrolytic ring opening (forming diketones) under harsh acidic conditions.[1]
-
Stir at 0°C for 1 hour. The product should precipitate as a beige/tan solid.
-
Filter, wash with cold water (2x) and cold pentane (1x) to remove furan byproducts.[1]
-
Dry under high vacuum at 40°C.
-
Figure 2: Process flow for the condensation reaction.
Part 3: Analytical Characterization
The product must be validated to ensure the furan ring remained intact and the bromine is positioned correctly at C5.
-
1H NMR (DMSO-d6, 400 MHz):
-
LC-MS (ESI+):
-
Calculated Mass: 268.96 (for
). -
Observed: Doublet peaks at m/z 271 and 273
(1:1 ratio indicating one Br atom).[1]
-
-
Appearance:
-
Typically a tan to light brown powder. Dark brown/black color indicates furan decomposition.[1]
-
Part 4: Troubleshooting & Optimization (Expertise & Experience)
1. Regioselectivity Issues: If the reaction yields the wrong isomer (e.g., 5-bromo-pyrimidine-2-carboxylic acid derivative), check the quality of the mucobromic acid. The open-chain tautomer dictates the regiochemistry. The reaction is generally highly regioselective for the 4-COOH isomer because the amidine nitrogen attacks the aldehyde carbon (C2 of mucobromic acid) first.[1]
2. Furan Decomposition: The furan ring is acid-labile.
-
Fix: Ensure the acidification step is performed strictly at 0°C. Do not let the pH drop below 2.[1]0. If the product does not precipitate cleanly, extract with Ethyl Acetate/THF (3:[1]1) instead of forcing precipitation with excess acid.[1]
3. Purification:
If the crude solid contains unreacted mucobromic acid, wash the solid with saturated aqueous Sodium Bicarbonate (
References
-
Vertex Pharmaceuticals Inc. (2007).[1] Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic acid. ChemicalBook.
-
UCLA Chemistry & Biochemistry. (2010). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (Discussion on the limitations of the mucobromic acid patent procedure).
-
Organic Syntheses. (2013).[1][2] Palladium-Catalyzed Carbonylation of 5-Bromopyrimidine. Org. Synth. 2013, 90, 316-326.[1][2] [1][2]
-
Bentham Science. (2015).[1] Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials.[1][7][8] Current Organic Chemistry.
-
National Institutes of Health (NIH). (2018).[1] Diversity‐Oriented Synthesis of Furan‐2‐Carboxamides. PMC.
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- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, pyrimidine-carboxylic acids are of significant interest due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. This guide focuses on the definitive structural elucidation of a specific member of this class: 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid .
The unambiguous confirmation of a molecule's structure and purity is the bedrock of all subsequent scientific investigation. Without it, biological data is meaningless, and material properties are irreproducible. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) represent the gold standard for this task. They are powerful, complementary techniques, with NMR providing a detailed map of the atomic connectivity and MS delivering a precise measurement of the molecular weight and elemental composition.
This document serves as a comprehensive, field-proven guide for researchers and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring that the described protocols are not just procedures to be followed, but systems to be understood. Herein, we provide the theoretical grounding and practical, step-by-step protocols for the complete NMR and MS characterization of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid, establishing a self-validating framework for its analysis.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is unparalleled in its ability to provide a high-resolution view of a molecule's carbon-hydrogen framework. By probing the magnetic properties of atomic nuclei, we can deduce the chemical environment, proximity, and connectivity of atoms.
Foundational Principles & Spectral Prediction
For 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid, we are primarily interested in ¹H (proton) and ¹³C NMR.
-
¹H NMR: This technique maps the environments of all hydrogen atoms. The key parameters are:
-
Chemical Shift (δ): Measured in parts per million (ppm), this indicates the electronic environment of a proton. Protons on aromatic rings like pyrimidine and furan are "deshielded" and appear at higher ppm values (downfield) compared to aliphatic protons.
-
Multiplicity: This describes the splitting of a signal due to neighboring protons (spin-spin coupling) and reveals which protons are adjacent to one another (e.g., singlet, doublet, triplet).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
-
¹³C NMR: This technique detects the carbon atoms in the molecule. While the natural abundance of the ¹³C isotope is low (1.1%), modern spectrometers can readily obtain high-quality spectra.[1] Typically, each unique carbon atom produces a single peak, providing a direct count of the non-equivalent carbons in the structure.[1]
Predicted Spectroscopic Data
Based on known chemical shifts for furan, pyrimidine, and related heterocyclic systems, we can predict the expected NMR data for the target molecule.[2][3][4]
Table 1: Predicted ¹H and ¹³C NMR Data for 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid in DMSO-d₆
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyrimidine-H6 | ~9.10 | Singlet (s) | 1H | ~160 |
| Furan-H5' | ~8.00 | Doublet (d) | 1H | ~148 |
| Furan-H3' | ~7.50 | Doublet (d) | 1H | ~118 |
| Furan-H4' | ~6.80 | Doublet of doublets (dd) | 1H | ~113 |
| COOH | >13.0 (broad) | Singlet (s) | 1H | ~165 |
| Pyrimidine-C2 | - | - | - | ~158 |
| Pyrimidine-C4 | - | - | - | ~164 |
| Pyrimidine-C5 | - | - | - | ~115 |
| Furan-C2' | - | - | - | ~150 |
Experimental Protocol: High-Field NMR
This protocol outlines a robust method for acquiring high-quality ¹H and ¹³C NMR spectra.
1.2.1. Sample Preparation
-
Weigh approximately 15-20 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.[5][6]
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]
-
Senior Application Scientist's Note: DMSO-d₆ is the solvent of choice for two critical reasons. First, its high polarity is likely to fully dissolve the polar carboxylic acid. Second, and more importantly, it allows for the observation of the exchangeable carboxylic acid proton (COOH), which would typically exchange with deuterium and disappear in solvents like D₂O or CD₃OD.
-
-
Vortex the vial until the sample is fully dissolved. The solution should be clear and transparent.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7] This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral quality.
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue before inserting it into the spectrometer.[8]
1.2.2. Instrument Parameters
Table 2: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)
| Parameter | ¹H Acquisition | ¹³C Acquisition |
| Pulse Program | Standard (zg30) | Proton-decoupled (zgpg30) |
| Spectral Width | 0 - 16 ppm | 0 - 220 ppm |
| Acquisition Time | ~3 seconds | ~1.5 seconds |
| Relaxation Delay (d1) | 2 seconds | 2 seconds |
| Number of Scans | 16 | 1024 or more |
-
Senior Application Scientist's Note: The number of scans for ¹³C is significantly higher due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus, which results in a much lower intrinsic sensitivity compared to ¹H.[7] A proton-decoupled experiment is used to simplify the ¹³C spectrum, causing each unique carbon to appear as a single line by removing the coupling to attached protons.
NMR Data Interpretation Workflow
The following diagram illustrates the logical flow for analyzing the resulting NMR data to confirm the molecular structure.
Caption: Workflow for NMR Data Acquisition and Interpretation.
Section 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and elemental formula of a compound. For a molecule containing bromine, MS offers a particularly definitive diagnostic signature.
Foundational Principles & Spectral Prediction
We will employ Electrospray Ionization (ESI), a soft ionization technique that is ideal for polar molecules like carboxylic acids, as it typically keeps the molecule intact.[9][10]
-
Ionization Mode: ESI can be run in positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred as the acidic proton is easily lost, forming a stable [M-H]⁻ ion.[11]
-
High-Resolution MS (HRMS): HRMS instruments can measure the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of an unambiguous elemental formula.
-
The Bromine Isotope Pattern: This is the most critical diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[12][13] Consequently, any molecule containing a single bromine atom will exhibit two peaks in its mass spectrum: a molecular ion peak (M) and an "M+2" peak, separated by 2 m/z units and having a relative intensity ratio of approximately 1:1.[14][15][16] The observation of this pattern is unequivocal proof of the presence of one bromine atom.[13]
Predicted Mass Spectrum Data
-
Molecular Formula: C₉H₅BrN₂O₃
-
Monoisotopic Mass (for ⁷⁹Br): 267.9538 Da
-
Monoisotopic Mass (for ⁸¹Br): 269.9517 Da
-
Expected Ion (Negative ESI): [M-H]⁻
-
Expected m/z Peaks: A peak at ~266.9465 (from the ⁷⁹Br isotopologue) and a peak at ~268.9445 (from the ⁸¹Br isotopologue) with a ~1:1 intensity ratio.
Experimental Protocol: ESI-HRMS
This protocol is designed for a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
2.2.1. Sample Preparation
-
Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Create a dilute working solution for injection by diluting the stock solution 100-fold (to ~10 µg/mL) with the same solvent.
-
Senior Application Scientist's Note: Overly concentrated samples can cause signal suppression and detector saturation in ESI-MS. It is always better to start with a dilute sample and increase the concentration if necessary.
-
-
Transfer the working solution to an appropriate autosampler vial.
2.2.2. Instrument Parameters
Table 3: Recommended ESI-HRMS Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Negative ESI |
| Mass Range | 100 - 500 m/z |
| Capillary Voltage | 2.5 - 3.5 kV |
| Drying Gas (N₂) Flow | 8 - 12 L/min |
| Drying Gas Temp. | 300 - 350 °C |
| Analyzer Mode | High Resolution (>10,000) |
-
Senior Application Scientist's Note: While direct infusion is possible, coupling the MS to a simple LC method (e.g., a short C18 column with a water/acetonitrile gradient) can help separate the analyte from potential salts or non-ionizable impurities, leading to a cleaner spectrum and more reliable data.
MS Data Interpretation Workflow
The following diagram outlines the process for analyzing the high-resolution mass spectrum.
Caption: Workflow for Mass Spectrometry Data Acquisition and Interpretation.
Section 3: Synergistic Data Analysis & Structural Confirmation
Neither NMR nor MS alone can provide absolute structural proof. However, when used in concert, they form a self-validating system for unambiguous structure confirmation.
-
MS Provides the Formula: HRMS confirms the elemental formula is C₉H₅BrN₂O₃ and validates the presence of a single bromine atom through the characteristic 1:1 isotopic pattern.[17]
-
NMR Provides the Connectivity: ¹H and ¹³C NMR confirm the presence of the correct number of protons and carbons. More importantly, the chemical shifts and coupling patterns verify the specific arrangement of the furan and pyrimidine rings and the relative positions of the bromine and carboxylic acid substituents.
The predicted NMR data is consistent with only one possible isomer of the formula C₉H₅BrN₂O₃. When the experimental NMR and MS data match these predictions, the structure of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is confirmed with a high degree of scientific certainty.
Conclusion
The structural characterization of novel chemical entities is a foundational requirement for all further research. This guide has detailed a robust, logic-driven approach for the analysis of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid using the cornerstone techniques of NMR and mass spectrometry. By understanding the principles behind the methods and adhering to meticulous experimental protocols, researchers can generate high-quality, reproducible data. The synergistic use of HRMS to confirm the elemental formula and the iconic bromine isotopic pattern, combined with the detailed connectivity map from ¹H and ¹³C NMR, provides an unassailable confirmation of the molecular structure, enabling and validating all subsequent studies.
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Shibata, A., et al. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. PubMed. Available at: [Link]
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Cole, R. B., & Zhu, J. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. PubMed. Available at: [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Available at: [Link]
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Emmons, M. B., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]
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Zwiener, C., & Glauner, T. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. Available at: [Link]
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Battistin, F., et al. (2015). 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(II) complexes. Dalton Transactions. Available at: [Link]
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Gregory, C. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
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RSC Publishing. (2015). 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(II) complexes. Available at: [Link]
-
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Wolter, A., et al. (2020). Aromatic 19F–13C TROSY—[19F, 13C]‐Pyrimidine Labeling for NMR Spectroscopy of RNA. NIH National Library of Medicine. Available at: [Link]
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Spectroscopic Analysis of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid: A Multi-technique Approach to Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for the spectroscopic characterization of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid. This molecule, possessing a unique combination of a halogenated pyrimidine, a furan moiety, and a carboxylic acid, presents distinct features across various analytical techniques. Its structural confirmation is paramount for its application in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physical properties.
This document is structured not as a rigid template, but as a logical workflow that mirrors the process of structural elucidation. We will delve into Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. For each technique, we will explore the underlying principles, provide robust experimental protocols, and interpret the anticipated data, grounding our analysis in both theoretical knowledge and comparative data from structurally related compounds.
Molecular Structure and Analytical Overview
The target molecule, 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid, is a heterocyclic compound with significant potential as a building block in drug discovery. The electron-withdrawing nature of the bromine atom and the pyrimidine ring, combined with the aromatic furan and the reactive carboxylic acid group, makes a thorough spectroscopic analysis essential for confirming its identity and purity.
Caption: Molecular structure of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it effectively solubilizes the carboxylic acid and ensures the acidic proton of the COOH group is observable.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, 1024 or more scans may be required for a good signal-to-noise ratio.
The proton NMR spectrum is expected to show five distinct signals in the aromatic/vinylic region and one broad signal for the carboxylic acid proton.
Caption: Predicted ¹H NMR chemical shift assignments.
-
Causality: The deshielding of the pyrimidine and furan protons is due to the electronegativity of the nitrogen and oxygen atoms and the anisotropic effects of the aromatic ring currents. The H-6 proton of the pyrimidine is expected to be the most downfield aromatic proton due to the cumulative electron-withdrawing effects of the two nitrogen atoms and the adjacent bromine. Data for similar compounds like 5-bromo-2-methylpyrimidine-4-carboxylic acid show this proton at δ 9.03 ppm[1], and the 2-furan substituent will likely shift this further downfield.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| > 13.0 | Broad Singlet | - | 1H, COOH |
| ~ 9.2 | Singlet | - | 1H, Pyrimidine H-6 |
| ~ 8.0 | Doublet | ~1.8 | 1H, Furan H-5' |
| ~ 7.5 | Doublet | ~3.6 | 1H, Furan H-3' |
| ~ 6.8 | Doublet of Doublets | ~3.6, ~1.8 | 1H, Furan H-4' |
The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms, confirming the molecular backbone.
-
Causality: The chemical shifts are dictated by the local electronic environment. The carbonyl carbon of the carboxylic acid is highly deshielded. Carbons directly attached to heteroatoms (N, O, Br) are also significantly shifted. For instance, C-2 and C-4 of the pyrimidine ring are deshielded by the adjacent nitrogen atoms.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 165 | C=O | Carboxylic acid carbonyl. |
| ~ 160 | Pyrimidine C-4 | Attached to N and adjacent to COOH. |
| ~ 158 | Pyrimidine C-2 | Attached to two N atoms and the furan ring. |
| ~ 155 | Pyrimidine C-6 | Aromatic CH in an electron-poor ring. |
| ~ 148 | Furan C-5' | Deshielded by adjacent oxygen. |
| ~ 146 | Furan C-2' | Point of attachment to pyrimidine. |
| ~ 122 | Furan C-3' | Aromatic CH. |
| ~ 115 | Furan C-4' | Aromatic CH. |
| ~ 110 | Pyrimidine C-5 | Attached to bromine (C-Br bond). |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound.
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap for accurate mass measurement.
-
Ionization: Electrospray ionization (ESI) is the preferred method due to the polarity of the carboxylic acid group.
-
Mode: Acquire spectra in both positive (ESI+) and negative (ESI-) ion modes. The negative mode is often more sensitive for carboxylic acids, detecting the [M-H]⁻ ion.
-
Analysis: Determine the m/z of the molecular ion and compare it to the theoretical exact mass. Analyze the isotopic pattern and study the fragmentation (MS/MS) to further confirm the structure.
-
Molecular Formula: C₁₀H₅BrN₄O₃
-
Theoretical Exact Mass: 295.9560 u (for ⁷⁹Br) and 297.9540 u (for ⁸¹Br).
-
Isotopic Pattern: A hallmark of a monobrominated compound is the presence of two peaks of nearly equal intensity (100:97.5 ratio) separated by 2 Da, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a critical self-validating feature.
-
Fragmentation: The molecule is expected to fragment in a predictable manner. Key fragmentation pathways include the loss of CO₂ and cleavage at the furan-pyrimidine bond.
Caption: Proposed ESI⁻ fragmentation pathway.
Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI⁻)
| m/z (Theoretical) | Ion Formula | Description |
|---|---|---|
| 294.9482 / 296.9461 | [C₁₀H₄BrN₄O₃]⁻ | Molecular Ion ([M-H]⁻) with ⁷⁹Br / ⁸¹Br |
| 250.9593 / 252.9572 | [C₉H₄BrN₄O]⁻ | Loss of CO₂ from molecular ion |
| 171.9403 / 173.9382 | [C₄HBrN₂]⁻ | Bromopyrimidine fragment |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
-
Sample Preparation: The spectrum can be acquired directly from the solid powder using an Attenuated Total Reflectance (ATR) accessory, which is non-destructive and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
The IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic rings.
-
Causality: Specific bonds vibrate at characteristic frequencies. The O-H bond in the carboxylic acid is involved in strong hydrogen bonding, resulting in a very broad absorption band.[2] The C=O bond is strong and polar, leading to an intense, sharp absorption. The various C=C and C=N bonds of the aromatic rings give rise to a series of absorptions in the 1600-1400 cm⁻¹ region.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
|---|---|---|---|
| 3300 - 2500 | Strong, Very Broad | O-H | Stretch (Carboxylic Acid Dimer)[2] |
| ~ 3100 | Medium-Weak | C-H | Aromatic Stretch[3] |
| ~ 1720 | Strong, Sharp | C=O | Stretch (Carboxylic Acid)[4] |
| 1600 - 1450 | Medium-Strong | C=N, C=C | Ring Stretching (Pyrimidine, Furan) |
| ~ 1300 | Medium | C-O | Stretch (Furan, Carboxylic Acid) |
| < 700 | Medium | C-Br | Stretch |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 1-10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the spectrum from approximately 200 to 400 nm.
-
Causality: The conjugated system, which extends across the furan and pyrimidine rings, constitutes a significant chromophore. Electronic transitions (π → π*) within this system are expected to absorb UV radiation strongly. The extended conjugation suggests that the wavelength of maximum absorbance (λmax) will be significantly higher than that of isolated furan or pyrimidine rings.[5] The presence of auxochromes like the bromine atom and the oxygen of the furan can also influence the position and intensity of the absorption bands.
Table 5: Predicted UV-Vis Absorption Data (in Ethanol)
| λmax (nm) | Description |
|---|
| ~ 280 - 320 | A strong absorption band corresponding to the π → π* transition of the conjugated heterocyclic system. |
Conclusion
The structural elucidation of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. High-resolution mass spectrometry confirms the elemental composition and molecular weight, with the bromine isotopic pattern serving as an unmistakable signature. FT-IR spectroscopy validates the presence of key functional groups, particularly the carboxylic acid. Finally, UV-Vis spectroscopy confirms the conjugated electronic nature of the molecule. Together, these methods provide a comprehensive and self-validating dataset that unequivocally confirms the structure and purity of the title compound, a critical step for its advancement in research and development.
References
-
PubChem. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Bromo-2-methylpyrimidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. [Link]
-
Gavilan College. INFRARED SPECTROSCOPY (IR). [Link]
-
Lin, Y.-M., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules, 16(6), 4854-4867. MDPI. [Link]
-
Singh, V., et al. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH, 1(4), 84-88. [Link]
-
Koplík, R. Ultraviolet and visible spectrometry. University of Chemistry and Technology, Prague. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
SIELC Technologies. UV-Vis Spectrum of 2-Furancarboxylic Acid. [Link]
Sources
Technical Guide: Biological Potency & Therapeutic Applications of Pyrimidine-Furan Conjugates
Executive Summary: The Scaffold Fusion Strategy
In modern medicinal chemistry, the fusion of pyrimidine and furan pharmacophores represents a high-value strategy for overcoming multidrug resistance (MDR) and targeting cryptic pockets in kinase enzymes. Pyrimidines, ubiquitous in biological systems (cytosine, thymine, uracil), serve as privileged scaffolds for hydrogen-bonding interactions within the ATP-binding sites of enzymes. Furan moieties contribute unique electronic properties (aromaticity, H-bond acceptance) and lipophilicity, often acting as bioisosteres for phenyl rings to improve metabolic stability and membrane permeability.
This guide analyzes the furo[2,3-d]pyrimidine system and related non-fused conjugates, detailing their mechanistic dominance in oncology (PI3K/AKT/mTOR pathway inhibition) and antimicrobial applications (DNA gyrase targeting).
Structural Rationale & Pharmacophore Design
The synergy between pyrimidine and furan is not merely additive; it creates a scaffold that mimics the purine core of adenosine triphosphate (ATP), making it an exceptional template for competitive kinase inhibition .
The Furo[2,3-d]pyrimidine Advantage
Unlike flexible conjugates, the fused furo[2,3-d]pyrimidine system locks the pharmacophore into a planar conformation, reducing the entropic penalty upon binding to the enzyme active site.
-
N1 & N3 (Pyrimidine): Act as hydrogen bond acceptors/donors to the "hinge region" of kinases (e.g., Glu, Met residues).
-
Furan Oxygen: Provides an additional dipole interaction and modulates the electron density of the pyrimidine ring.
-
C4/C5/C6 Substitutions: Critical vectors for exploring the hydrophobic pockets (Selectivity Pocket) of the target protein.
Therapeutic Focus: Anticancer Mechanisms
The most advanced application of pyrimidine-furan conjugates is in the inhibition of the PI3K/AKT/mTOR signaling pathway , a cascade frequently dysregulated in breast (MCF-7) and lung (A549) cancers.
Dual PI3K/AKT Inhibition
Recent studies demonstrate that furo[2,3-d]pyrimidines can act as dual inhibitors. For instance, derivatives substituted with 1,3,4-thiadiazole or specific aryl-hydrazones at the C-4 position have shown IC50 values in the nanomolar range against PI3K
Mechanism of Action:
-
ATP Competition: The scaffold occupies the ATP-binding pocket of the p110
subunit of PI3K. -
Allosteric Modulation: Hydrophobic substituents on the furan ring extend into the non-conserved regions, preventing the phosphorylation of PIP2 to PIP3.
-
Apoptosis Induction: Blockade of AKT phosphorylation leads to the activation of Caspase-3/7 and cell cycle arrest at the G0/G1 phase.
Visualization: PI3K/AKT Inhibition Pathway
The following diagram illustrates the intervention points of pyrimidine-furan conjugates within the oncogenic signaling cascade.
Figure 1: Mechanism of Action showing dual inhibition of PI3K and AKT by furo[2,3-d]pyrimidine scaffolds, leading to apoptosis restoration.
Structure-Activity Relationship (SAR) Analysis
To optimize biological activity, specific substitution patterns are required. The table below summarizes key SAR findings for anticancer potency.
| Position | Substitution Type | Effect on Activity | Mechanistic Insight |
| C-4 (Pyrimidine) | Hydrazine / Hydrazone | Significant Increase | Provides H-bond donors for interaction with Asp/Glu residues in the kinase hinge. |
| C-5/C-6 (Furan) | Thienyl / Phenyl | Increase | Enhances lipophilic interaction with the hydrophobic pocket (Gatekeeper residues). |
| C-5/C-6 (Furan) | Methyl / Alkyl | Moderate | Improves solubility but may reduce potency compared to aromatic rings. |
| Linker | Urea / Thiourea | Variable | Rigid linkers often perform better than flexible alkyl chains due to entropy conservation. |
SAR Visualization
Figure 2: SAR map highlighting critical regions for modification to enhance kinase inhibitory potential.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Furo[2,3-d]pyrimidine Core
Objective: Synthesize the scaffold via the Gewald reaction or cyclization of
Reagents:
-
Precursor: 2-aminofuran-3-carbonitrile or ethyl 2-aminofuran-3-carboxylate.
-
Reagent: Formamide (for cyclization) or Isothiocyanates.
-
Catalyst: Sodium Ethoxide (NaOEt) or catalytic H2SO4.
Workflow:
-
Activation: Dissolve 2-aminofuran-3-carbonitrile (1.0 eq) in Formamide (10 mL/g).
-
Cyclization: Reflux at 180°C for 4–6 hours. Control Point: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Disappearance of the nitrile peak in IR (~2200 cm⁻¹) confirms reaction progress.
-
Isolation: Pour reaction mixture into crushed ice. The precipitate is the crude furo[2,3-d]pyrimidine.
-
Purification: Recrystallize from Ethanol/DMF.
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)
Objective: Quantify the IC50 of the conjugate against PI3K
Validation Criteria:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
Positive Control: Wortmannin or PI-103 (Known PI3K inhibitors).
-
Negative Control: DMSO (Vehicle) only.
Steps:
-
Preparation: Prepare 384-well plates with 10
L of kinase buffer (50 mM HEPES, pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). -
Enzyme Addition: Add purified recombinant PI3K
(human) to wells. -
Compound Dosing: Add test compounds (dissolved in DMSO) in a 10-point serial dilution (e.g., 10
M to 0.1 nM). -
Substrate Initiation: Add PIP2 substrate and ATP (at
concentration). -
Detection: Use a competitive antibody binding FRET detection system (e.g., HTRF®). The antibody binds to the phosphorylated product (PIP3).
-
Data Analysis: Plot Log[Concentration] vs. % Inhibition. Fit using non-linear regression (Sigmoidal dose-response).
Antimicrobial Applications
Beyond cancer, pyrimidine-furan conjugates function as DNA Gyrase B inhibitors in bacteria. The furan ring fits into the hydrophobic pocket of the ATPase domain of GyrB, while the pyrimidine ring mimics the adenine of ATP.
-
Key Finding: Compounds with a thiazolidinone linker between the pyrimidine and furan rings show enhanced activity against E. coli and S. aureus (MIC < 12.5
g/mL). -
Mechanism: Stabilization of the DNA-gyrase cleavable complex, leading to accumulation of double-strand DNA breaks.
Future Outlook & Challenges
-
Solubility: Many highly active conjugates suffer from poor aqueous solubility due to the planar, lipophilic nature of the fused rings. Solution: Incorporation of morpholine or piperazine solubilizing tails at the C-2 position.
-
Selectivity: Distinguishing between homologous kinases (e.g., PI3K isoforms
) remains a challenge. Solution: Co-crystallography studies to exploit minor amino acid differences in the ATP cleft.
References
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Source: RSC Advances / PubMed Central URL:[Link]
-
Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecules. Source: Indian Journal of Chemistry (IJC) URL:[Link]
-
Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Source: Frontiers in Pharmacology URL:[Link]
"literature review of substituted 2-(furan-2-yl)pyrimidine compounds"
Architecture, Synthesis, and Medicinal Chemistry of a High-Potency Scaffold
Executive Summary: The "Double-Edged" Scaffold
The 2-(furan-2-yl)pyrimidine moiety represents a privileged yet complex scaffold in modern drug discovery. Structurally, it combines the electron-deficient pyrimidine ring with the electron-rich, five-membered furan heterocycle. This unique electronic push-pull system creates distinct dipole moments and hydrogen-bonding capabilities, making it a potent pharmacophore for targets ranging from Adenosine A2A receptors (CNS disorders) to Tyrosine Kinases (Oncology).
However, this scaffold presents a critical medicinal chemistry challenge: Metabolic Liability . The furan ring is a known structural alert, susceptible to bioactivation by Cytochrome P450 enzymes into reactive dicarbonyl species.[1] This guide provides a comprehensive technical analysis of the scaffold, detailing the synthetic strategies to construct it, the Structure-Activity Relationships (SAR) that drive its potency, and the molecular design tactics required to mitigate its metabolic risks.
Structural Architecture & Electronic Properties
The core structure consists of a pyrimidine ring substituted at the C2 position with a furan-2-yl group.
-
Pyrimidine (The Acceptor): Acts as a hydrogen bond acceptor (N1/N3) and a template for pi-stacking interactions (e.g., in the ATP-binding pocket of kinases).
-
Furan (The Donor/Spacer): Acts as a bioisostere for phenyl or pyridine but with significantly different electronic properties. It is smaller (lower steric bulk), more polarizable, and serves as a hydrogen bond acceptor via the ether oxygen.
Key Design Advantage: The C2-furan attachment holds the biaryl system in a relatively planar conformation due to the "heteroatom effect" and reduced steric clash compared to a 2-phenyl substituent, facilitating intercalation into narrow receptor clefts (e.g., A2A receptor active site).
Synthetic Architectures
Constructing the 2-(furan-2-yl)pyrimidine core requires choosing between de novo ring formation (Pinner) or modular coupling (Suzuki).
Method A: The Pinner Synthesis (De Novo Construction)
This is the classical and most scalable route, ideal for generating the core scaffold when the furan moiety is part of the starting material.
-
Mechanism: Condensation of furan-2-carboxamidine with 1,3-dicarbonyl equivalents (e.g.,
-keto esters, malonaldehyde, or chalcones). -
Advantage: High atom economy; avoids transition metal catalysts.
-
Limitation: Requires synthesis of the specific amidine precursor.
Method B: Modular Cross-Coupling (Suzuki-Miyaura)
Preferred for late-stage diversification in lead optimization.
-
Mechanism: Pd-catalyzed coupling of 2-chloropyrimidine (or 2-bromopyrimidine) with furan-2-boronic acid .
-
Advantage: Allows rapid library generation by varying the pyrimidine core substituents before adding the furan.
Visualization: Synthetic Workflows
Caption: Comparison of De Novo (Pinner) vs. Modular (Suzuki) synthetic routes for the scaffold.
Medicinal Chemistry & SAR
The biological activity of this scaffold is heavily dependent on the substitution pattern at the C4 and C6 positions of the pyrimidine ring.
Adenosine Receptor Antagonists (A2A)
The 2-(furan-2-yl)pyrimidine motif is a critical component in the Preladenant class of A2A antagonists (used in Parkinson’s and Immuno-oncology).
-
Mechanism: The furan ring occupies a specific hydrophobic pocket in the A2A receptor, providing selectivity over A1 receptors.
-
SAR Insight: The furan oxygen often engages in weak H-bonding or dipole interactions that a phenyl ring cannot replicate.
-
Key Compound: Preladenant (SCH 420814) and its metabolites (e.g., M9) utilize this core.
Kinase Inhibition (EGFR / VEGFR)
In oncology, 4,6-disubstituted 2-(furan-2-yl)pyrimidines act as ATP-competitive inhibitors.
-
C4-Position: Typically substituted with an amine-linked aryl group (e.g., aniline) to form the "hinge binder" hydrogen bonds.
-
C2-Furan: Extends into the solvent-exposed region or a hydrophobic back-pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).
Visualization: SAR Map
Caption: Structure-Activity Relationship (SAR) map defining the functional roles of scaffold positions.
The Metabolic Challenge: Bioactivation
This is the most critical section for drug developers. The furan ring is not metabolically inert.
The Mechanism of Toxicity
Furan rings are oxidized by Cytochrome P450 2E1 (CYP2E1) .[2] This oxidation does not typically yield a stable phenol (as with benzene) but opens the ring to form a highly reactive unsaturated dicarbonyl: cis-2-butene-1,4-dial (BDA) .
-
Consequence: BDA is a potent electrophile that alkylates proteins (cysteine/lysine residues) and DNA, leading to hepatotoxicity and potential carcinogenicity.[2]
Mitigation Strategies
-
Substitution: Adding a methyl group or electron-withdrawing group (EWG) to the furan ring (e.g., 5-methylfuran-2-yl) can sterically hinder CYP approach or electronically deactivate the ring toward oxidation.
-
Rapid Clearance: Designing the molecule (via the C4/C6 tails) to be cleared via Phase II conjugation (glucuronidation) faster than CYP2E1 can oxidize the furan.
-
Bioisosterism: If toxicity is unmanageable, replacing furan with thiophene (sulfur analog) or oxazole is the standard medicinal chemistry pivot.
Visualization: Metabolic Activation Pathway
Caption: Bioactivation pathway of the furan ring to the reactive metabolite BDA and detoxification via GSH.[1][2][3]
Experimental Protocol: Pinner Synthesis of a Prototype
Objective: Synthesis of 4,6-dimethyl-2-(furan-2-yl)pyrimidine. Rationale: This protocol demonstrates the de novo construction efficiency using the Pinner method.
Reagents
-
Furan-2-carboxamidine hydrochloride (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Sodium Ethoxide (NaOEt) or Potassium Carbonate (K2CO3)
-
Ethanol (Anhydrous)
Step-by-Step Methodology
-
Preparation of Amidine Base: Dissolve furan-2-carboxamidine hydrochloride (10 mmol) in anhydrous ethanol (20 mL). Add NaOEt (10 mmol) and stir for 15 minutes at room temperature to liberate the free amidine.
-
Condensation: Add acetylacetone (11 mmol) dropwise to the stirred solution.
-
Cyclization: Heat the reaction mixture to reflux (78°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Work-up: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Dry the organic layer over anhydrous
. -
Isolation: Concentrate and recrystallize from ethanol/water to yield the target pyrimidine as a crystalline solid.
Validation Check:
-
1H NMR (CDCl3): Look for the characteristic furan protons (dd at ~7.6, d at ~7.2, dd at ~6.5 ppm) and the pyrimidine C5-H singlet (~6.9 ppm) alongside the methyl singlets.
References
-
Adenosine A2A Antagonists (Preladenant)
- Title: Metabolites of the Pyrimidine Amine Preladenant as Adenosine A2a Receptor Antagonists.
- Source: National Institutes of Health (NIH) / Merck Sharp & Dohme Corp.
-
URL:[Link]
-
Furan Metabolic Toxicity
-
Antimicrobial Activity
- Title: Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity.
- Source: Beni-Suef University Journal of Basic and Applied Sciences (PMC).
-
URL:[Link]
-
Kinase Inhibitor Design (EGFR)
- Title: Design, Synthesis, and Molecular Profiling of Pyrimidine‐Furan Deriv
- Source: ResearchG
-
URL:[Link]
Sources
- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Strategic Utilization of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic Acid in Medicinal Chemistry
[1]
Executive Summary & Scaffold Analysis
5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid (CAS: 1240598-80-4) represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors (e.g., EGFR, CDK) and adenosine receptor antagonists (A2A/A2B).[1] Its value lies in its orthogonal reactivity profile , allowing medicinal chemists to sequentially functionalize three distinct vectors without protecting group manipulation.
This Application Note details the chemoselective exploitation of this scaffold, moving beyond simple characterization to practical, high-yield synthetic workflows.
The Reactivity Triad
The molecule presents three functional handles with distinct activation energies:[1]
-
C-4 Carboxylic Acid: The most reactive handle.[1] Amenable to amidation, esterification, or Curtius rearrangement. It serves as the primary vector for solubility-enhancing groups or peptidomimetic chains.[1]
-
C-5 Bromide: A deactivated heteroaryl halide.[1] It requires transition-metal catalysis (Pd/Ni) for functionalization.[1] It is stable to standard nucleophilic attacks at the C-4 position, ensuring chemoselectivity.[1]
-
C-2 Furan: A latent 1,4-dicarbonyl equivalent.[1] While often used as a lipophilic pharmacophore, it can also undergo Diels-Alder cycloadditions or oxidative ring-openings to access novel aliphatic spacers.[1]
Figure 1: Orthogonal reactivity map of the scaffold, dictating the logical order of operations.[1]
Critical Handling & Stability Data
-
Physical State: Off-white to pale yellow solid.[1]
-
Solubility: High in DMSO, DMF; Moderate in MeOH; Low in non-polar solvents (DCM/Hexanes) due to the zwitterionic potential of the acid/pyrimidine nitrogen.
-
Stability:
-
Acid Sensitivity: The furan ring is susceptible to acid-catalyzed hydrolysis/polymerization.[1] Avoid strong mineral acids (HCl/H2SO4) during workup. Use mild organic acids (Acetic/Formic) or buffered aqueous solutions.
-
Light Sensitivity: Brominated pyrimidines can undergo slow photodebromination. Store in amber vials at 2-8°C.
-
Synthetic Application Protocols
Protocol A: Chemoselective Amidation (C-4 Vector)
Objective: Functionalize the carboxylic acid without affecting the C-5 bromide or opening the furan ring.[1] Challenge: The electron-deficient pyrimidine ring makes the carboxylic acid less nucleophilic, while the furan is acid-sensitive.[1] Standard SOCl2 (thionyl chloride) activation is discouraged due to HCl generation which may degrade the furan.
Recommended Method: HATU-mediated coupling.[1]
Materials
-
Substrate: 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid (1.0 eq)[1]
-
Amine Partner: Primary or secondary amine (1.1 eq)[1]
-
Coupling Agent: HATU (1.2 eq)[1]
-
Base: DIPEA (3.0 eq)[1]
-
Solvent: Anhydrous DMF or DMAc (0.1 M concentration)
Step-by-Step Procedure
-
Activation: Charge a flame-dried reaction vial with the carboxylic acid substrate and HATU. Purge with nitrogen.
-
Solvation: Add anhydrous DMF. Stir at room temperature for 5 minutes. The solution should be clear to slightly yellow.
-
Base Addition: Add DIPEA dropwise. Note: A slight color change (darkening) is normal.
-
Amine Addition: Add the amine partner. If the amine is a hydrochloride salt, increase DIPEA to 4.0 eq.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target mass: M+Amine-H2O).[1]
-
Checkpoint: The bromide signal (M and M+2 pattern) must remain intact.
-
-
Workup (Furan-Safe):
-
Dilute reaction mixture with EtOAc.
-
Wash with saturated NH4Cl (mildly acidic, pH ~5-6) instead of HCl.
-
Wash with 5% LiCl solution (to remove DMF).
-
Dry over Na2SO4 and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Palladium-Catalyzed Cross-Coupling (C-5 Vector)
Objective: Install a biaryl or vinyl group at the C-5 position after C-4 functionalization.[1] Mechanism: Suzuki-Miyaura Coupling.[1] Key Insight: The C-5 position is sterically crowded by the C-4 substituent (especially if a bulky amide is formed).[1] Ligand choice is critical.
Materials
-
Substrate: C-4 Amide derivative (from Protocol A) (1.0 eq)
-
Boronic Acid/Ester: Aryl or Heteroaryl boronate (1.5 eq)[1]
-
Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) or Pd2(dba)3/XPhos (for difficult substrates)
-
Base: K2CO3 (2.0 M aqueous, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure
-
Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes. Oxygen is the enemy of the furan ring (oxidative degradation) and the catalyst.
-
Assembly: In a microwave vial, combine the substrate, boronic acid, and Pd catalyst.
-
Solvent Addition: Add degassed dioxane and aqueous K2CO3.
-
Reaction: Seal and heat to 90°C (oil bath) or 100°C (microwave, 30 min).
-
Note: Microwave heating is preferred to minimize thermal exposure of the furan ring.
-
-
Workup: Filter through a Celite pad to remove Pd black. Rinse with EtOAc.
-
Scavenging: If residual Pd is a concern for biological assays, treat the organic phase with a thiourea-based scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours.
Advanced Workflow: Library Generation
The following workflow illustrates how to use this scaffold to generate a focused library of kinase inhibitors.
Figure 2: Sequential diversification workflow for parallel medicinal chemistry.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Furan Decomposition | Acidic workup or excessive heat/O2.[1] | Switch to sat. NH4Cl workup. Degass solvents thoroughly. Use microwave heating (shorter time). |
| Low Yield (Amidation) | Steric hindrance at C-4 or poor solubility.[1] | Switch solvent to NMP. Increase temperature to 50°C. Use HOAt additive with HATU. |
| Debromination (Step 2) | Protodehalogenation (hydride source present). | Use anhydrous conditions for the organic portion. Avoid alcohols as co-solvents in the Suzuki step. |
| Pd Removal | Pyrimidine nitrogens coordinating Pd. | Use metal scavengers (SiliaMetS®) or wash with aqueous sodium diethyldithiocarbamate. |
References
-
Key Organics. (2025). 5-Bromo-2-(2-furyl)pyrimidine Product Sheet. Retrieved from
-
UCLA Chemistry. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Discusses regioselectivity in pyrimidine functionalization. Retrieved from
-
BenchChem. (2025).[2] The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry. Overview of pyrimidine privileged structures. Retrieved from
-
PubChem. (2025).[3] 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid Compound Summary. CID 66302661.[4] Retrieved from
-
Journal of Medicinal Chemistry. (2006). Furan-2-ylmethylene Thiazolidinediones as Novel PI3K Inhibitors. Discusses furan as a pharmacophore.[5] Retrieved from
Sources
- 1. 64224-60-8|5-Bromo-4-pyrimidinecarboxylic acid|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2 | CID 256210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-bromo-N-ethyl-2-(furan-2-yl)pyrimidin-4-amine | C10H10BrN3O | CID 66302661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
"amide bond formation with 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid"
Application Note & Protocol
Topic: Amide Bond Formation with 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals
Abstract
This document provides a detailed guide for the synthesis of amides using 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. Amide bond formation is a cornerstone reaction in the development of new chemical entities, and the unique electronic properties of this particular carboxylic acid necessitate a carefully optimized approach.[1][2] This guide delves into the underlying chemical principles, compares common coupling methodologies, and provides two robust, step-by-step protocols using modern (HATU) and classic (EDC/HOBt) reagent systems. We further include troubleshooting advice and data presentation to empower researchers to successfully synthesize a diverse range of amide derivatives from this valuable scaffold.
Introduction and Scientific Background
The pyrimidine core is a privileged scaffold in drug discovery, appearing in numerous clinically approved drugs, particularly kinase inhibitors.[3] The specific substrate, 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid, combines several key features: an electron-deficient pyrimidine ring, an electron-rich furan moiety, and a bromine atom that serves as a valuable handle for further functionalization via cross-coupling reactions. The formation of an amide bond at the C4-position is a critical step in elaborating this core into libraries of potential drug candidates.
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions.[4] Therefore, the reaction must be mediated by coupling reagents that activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is paramount to achieving high yields, minimizing side reactions, and preserving chiral integrity if applicable.
This guide will focus on two of the most reliable and widely adopted methods for amide bond formation:
-
Uronium/Aminium Salt-Based Coupling: Utilizing reagents like HATU, which are known for their high efficiency and rapid reaction times.[5][6][7]
-
Carbodiimide-Based Coupling: Employing classic reagents like EDC in conjunction with additives such as HOBt to enhance efficiency and suppress side reactions.[8][9][10]
Chemical Principles and Reaction Mechanisms
The fundamental principle of all amide coupling reactions is the activation of the carboxyl group to form a reactive intermediate susceptible to nucleophilic attack by an amine.
Mechanism 1: HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium salt-based coupling reagent. The reaction requires a non-nucleophilic base, typically Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.
The mechanism proceeds as follows:
-
The carboxylate anion attacks the electrophilic carbon of HATU.
-
This forms a highly reactive OAt-active ester intermediate.
-
The amine then rapidly and irreversibly attacks the active ester to form the stable amide bond, releasing the HOAt byproduct.[11]
This pathway is highly efficient and minimizes the risk of racemization for chiral substrates.[7]
Mechanism 2: EDC/HOBt-Mediated Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids.[9]
The mechanism involves:
-
The carboxylic acid adds across one of the C=N double bonds of EDC to form a highly reactive O-acylisourea intermediate.[8][12]
-
This intermediate is susceptible to nucleophilic attack by the amine to form the amide. However, it can also undergo an intramolecular rearrangement to a stable, unreactive N-acylurea, which terminates the reaction and lowers the yield.[8]
-
To prevent this side reaction, an additive like HOBt (1-Hydroxybenzotriazole) is included. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester. This ester is more stable than the O-acylisourea but still highly reactive towards the amine, ensuring efficient amide formation.[5][6][8]
Experimental Design and Protocols
The following section outlines the general workflow for amide bond formation and provides specific, detailed protocols.
General Experimental Workflow
Protocol A: High-Efficiency Coupling using HATU
This protocol is recommended for its speed, high yields, and suitability for a wide range of amines, including those that are less reactive.
Materials:
-
5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid
-
Amine (1.0 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, Brine, MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Add the desired amine (1.0 eq) to the solution.
-
Add HATU (1.2 eq) to the stirred solution.
-
Finally, add DIPEA (3.0 eq) dropwise. The reaction may slightly warm up.
-
Stir the reaction at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes. Reactions are often complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol gradient) to afford the desired amide.
Protocol B: Cost-Effective Coupling using EDC/HOBt
This protocol is a reliable and more economical alternative, particularly for large-scale synthesis.
Materials:
-
5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid
-
Amine (1.0 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (Et₃N) or DIPEA (1.5 eq, if amine is provided as a salt)
-
Standard workup and purification reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Add the amine (1.0 eq) to the solution. If the amine is an HCl or other salt, add a non-nucleophilic base like Et₃N or DIPEA (1.5 eq) at this stage.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise over 5 minutes, ensuring the temperature remains low.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: The workup procedure is identical to that described in Protocol A. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[6]
-
Purification: Purify the crude product by flash column chromatography as described in Protocol A.
Data Summary and Reagent Selection
The choice between HATU and EDC/HOBt often depends on the specific amine substrate, project budget, and desired reaction time.
| Parameter | Protocol A (HATU) | Protocol B (EDC/HOBt) | Rationale & Remarks |
| Coupling Reagent | HATU | EDC·HCl | HATU is more reactive and often gives cleaner, faster reactions.[6] EDC is more cost-effective. |
| Additive | None required | HOBt (or similar) | HOBt is crucial with EDC to prevent N-acylurea formation and potential racemization.[7][8] |
| Base | DIPEA (non-nucleophilic) | None (unless amine is a salt) | DIPEA is required to deprotonate the carboxylic acid for the HATU mechanism.[11] |
| Equivalents (Acid:Amine:Reagent) | 1 : 1 : 1.2 | 1 : 1 : 1.5 | A slight excess of coupling reagents ensures full conversion of the limiting reactant. |
| Reaction Time | 1 - 4 hours | 12 - 24 hours | HATU reactions are significantly faster. |
| Pros | High yield, fast, reliable for hindered/unreactive amines. | Economical, widely available, water-soluble byproducts. | Choose based on substrate reactivity and scale. |
| Cons | Higher cost, can react with unprotected N-termini if used in large excess.[7] | Slower, potential for side reactions without HOBt, less effective for very hindered substrates. | Both methods are well-established and reliable. |
Troubleshooting and Optimization
-
Low or No Conversion:
-
Check Reagents: Ensure all reagents, especially coupling agents and anhydrous solvents, are not degraded. HATU and EDC are moisture-sensitive.
-
Increase Temperature: For particularly unreactive or sterically hindered amines, gentle heating (e.g., 40-50 °C) may be required.[13]
-
Switch Reagent: If an EDC/HOBt reaction stalls, switching to the more powerful HATU system may be beneficial.
-
-
Formation of Side Products:
-
N-acylurea Formation (EDC): This indicates insufficient HOBt or that the HOBt is not effectively intercepting the O-acylisourea. Ensure HOBt is added and is of good quality.
-
Multiple Acylations: If the amine substrate has multiple nucleophilic sites, consider using protecting groups.
-
-
Difficult Purification:
-
EDC Byproduct: The dicyclohexylurea (DCU) byproduct from the related reagent DCC is insoluble and can be filtered off, but the dimethylaminopropyl urea from EDC is water-soluble and should be removed by acidic washes (e.g., 1M HCl or 5% citric acid).[6]
-
Base Removal: Ensure thorough aqueous washes are performed to remove residual DIPEA or Et₃N, which can interfere with chromatography.
-
Conclusion
The formation of amides from 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is a readily achievable transformation critical for synthetic and medicinal chemistry programs. By selecting an appropriate coupling strategy, such as the rapid and efficient HATU-mediated protocol or the robust and economical EDC/HOBt method, researchers can reliably access a wide array of amide derivatives. Careful execution of the protocols provided, along with diligent reaction monitoring and purification, will ensure successful outcomes.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]
-
Wikipedia. (2024). Carbodiimide. Wikipedia. [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Aapptec. [Link]
-
Oreate AI. (2026, February 17). The Art of Amide Bond Formation: Connecting Molecules With Precision. Oreate AI Blog. [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec. [Link]
-
Kates, S. A., et al. (1994). O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU): a more reactive coupling reagent. Letters in Peptide Science. [Link]
-
Common Organic Chemistry. Amine to Amide (HATU) Mechanism. Common Organic Chemistry. [Link]
-
Kumar, A., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Tzani, A., et al. (2022). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry – A European Journal. [Link]
-
HepatoChem. (2016). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Royal Society of Chemistry. (2018). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. [Link]
-
Chen, Y., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. MDPI. [Link]
-
Dunetz, J. R., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]
-
Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
-
Katritzky, A. R., et al. (1979). Heterocycles in organic synthesis. Part 17. Conversion of primary amines into bromides and chlorides. ResearchGate. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Sothier, M., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. [Link]
-
D'Amaral, M. C., et al. (2020). A straightforward method for the direct synthesis of amides from amines and carboxylic acids without exclusion of air or moisture using diphenylsilane with N-methylpyrrolidine. Green Chemistry. [Link]
-
Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]
-
PubChem. 5-Bromo-2-methylpyrimidine-4-carboxylic acid. PubChem. [Link]
-
Ghorab, M. M., et al. (2017). A novel method for heterocyclic amide–thioamide transformations. Beilstein Journal of Organic Chemistry. [Link]
-
Sabatini, M. (2018). Synthesis of amides using boron catalysts. UCL Discovery. [Link]
-
Jones, T. D., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]
Sources
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- 2. hepatochem.com [hepatochem.com]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. The Art of Amide Bond Formation: Connecting Molecules With Precision - Oreate AI Blog [oreateai.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. Carbodiimide - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
Application Note: Fluorescent Labeling with 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic Acid Derivatives
Introduction: The Furan-Pyrimidine Fluorophore Class[1]
The molecule 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid (BFPC) represents a specialized class of heterocyclic fluorophores.[1] Unlike varying "off-the-shelf" dyes (e.g., FITC, Rhodamine), BFPC serves as a bifunctional scaffold offering unique photophysical properties suited for specific microenvironmental sensing and structure-activity relationship (SAR) studies.
Scientific Rationale
The core fluorophore mechanism relies on the Push-Pull electronic system:
-
Electron Donor: The furan ring (position 2) acts as an electron-rich donor.
-
Electron Acceptor: The pyrimidine ring (electron-deficient) acts as the acceptor.
-
Conjugation Bridge: The direct bond allows for internal charge transfer (ICT).
-
Heavy Atom Effect: The 5-Bromo substituent facilitates intersystem crossing.[1] While this typically quenches fluorescence in favor of phosphorescence, in rigid biological matrices, it can induce unique Stokes shifts and solvatochromic behavior, making it sensitive to protein folding states or hydrophobic pockets.
Key Applications
-
Hydrophobic Pocket Sensing: Due to solvatochromism, emission intensity increases in non-polar environments (e.g., inside a protein binding cleft) compared to aqueous buffer.
-
Fragment-Based Drug Discovery (FBDD): The carboxylic acid allows attachment to pharmacophores, while the bromine allows for late-stage diversification via Suzuki/Sonogashira coupling after initial screening.[1]
Experimental Workflow Logic
The following diagram outlines the critical path for transforming the raw BFPC scaffold into a bioactive fluorescent conjugate.
Figure 1: Strategic workflow for converting 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid into a bioconjugate.
Protocol A: Activation (Synthesis of NHS-Ester)
Direct reaction of the carboxylic acid with amines is slow and inefficient. We must first convert the BFPC acid into a succinimidyl ester (BFPC-SE).[1]
Reagents Required[1][2][3][4]
-
BFPC: 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid (10 mg).[1]
-
EDC (EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.[1]
-
NHS: N-Hydroxysuccinimide.[1]
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO. Critical: Do not use protic solvents like methanol.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve 10 mg (~35 µmol) of BFPC in 500 µL of anhydrous DMF. Ensure complete solubilization; vortex if necessary.[1]
-
Catalyst Addition: Add 1.2 equivalents of EDC (8.0 mg) and 1.2 equivalents of NHS (4.8 mg) to the solution.
-
Reaction: Incubate the mixture at room temperature (20–25°C) for 2 hours in the dark.
-
Why: Light protection is crucial. Furan-pyrimidine derivatives can undergo photodegradation or isomerization under intense ambient light.[1]
-
-
Verification (Optional): Spot 1 µL on a TLC plate (Silica). Mobile phase: 5% Methanol in DCM. The NHS-ester will run higher (less polar) than the free acid.[1]
-
Storage: The resulting BFPC-NHS ester solution is unstable in the presence of moisture.[1] Use immediately for Protocol B or store at -20°C under argon for max 24 hours.
Protocol B: Protein Conjugation (Labeling)
This protocol describes labeling a standard IgG antibody or BSA. The target functional groups are primary amines (Lysine residues).
Reagents
-
Protein: 1 mg/mL solution in Bicarbonate Buffer (pH 8.3).
-
Caution: Avoid Tris or Glycine buffers, as they contain amines that will compete with the protein for the dye.
-
-
Activated Dye: BFPC-NHS ester (from Protocol A).[1]
-
Purification Column: Sephadex G-25 (PD-10) or Zeba Spin Desalting Columns (7K MWCO).
Step-by-Step Methodology
-
Molar Ratio Calculation:
-
Aim for a Dye-to-Protein molar excess of 10:1 to 20:1.[1]
-
Example: For 1 mg IgG (~6.6 nmol), add ~66–130 nmol of BFPC-NHS.
-
-
Mixing: Slowly add the calculated volume of BFPC-NHS (in DMF) to the protein solution while gently vortexing.
-
Constraint: Keep the final DMF concentration below 10% (v/v) to prevent protein precipitation.
-
-
Incubation: Incubate for 1 hour at Room Temperature or overnight at 4°C. Keep in the dark.
-
Quenching: Add 100 µL of 1M Tris-HCl (pH 8.0) or Glycine to stop the reaction by consuming excess NHS-ester.[1] Incubate for 15 mins.
Protocol C: Purification and Analysis
Removing free dye is non-negotiable for accurate quantum yield and binding studies.
Purification[1]
-
Equilibrate a desalting column (e.g., PD-10) with PBS (pH 7.4).
-
Load the reaction mixture.
-
Elute with PBS.[1] Collect the first colored band (High MW conjugate). The free dye (Low MW) will remain in the column longer.
Degree of Labeling (DOL) Determination
Calculate the number of fluorophores per protein molecule.
Formula:
Parameters for BFPC (Estimated):
| Parameter | Value (Approx) | Notes |
|---|
|
Note: You must determine the exact
Technical Insights & Troubleshooting
The "Heavy Atom" Consideration
The 5-Bromo substituent facilitates spin-orbit coupling.[1]
-
Observation: You may observe lower fluorescence quantum yield (QY) compared to non-brominated analogs due to quenching.
-
Advantage: This creates a "Solvatochromic Switch." When the dye enters a rigid, hydrophobic environment (e.g., DNA groove or protein pocket), non-radiative decay pathways are suppressed, and fluorescence is restored/enhanced. This makes BFPC an excellent "Turn-On" probe for binding events.[1]
Stability[1]
-
Oxidation: The furan ring is susceptible to oxidation by singlet oxygen. Always degas buffers if performing long-term high-intensity imaging.[1]
-
pH Sensitivity: Pyrimidine nitrogen protonation (pKa ~ 1-2) can quench fluorescence.[1] Ensure imaging is performed at pH > 4.0.
Data Summary: Expected Photophysics
| Property | Value / Behavior |
| Excitation | UV/Blue (340–380 nm) |
| Emission | Blue/Cyan (420–460 nm) |
| Stokes Shift | Large (>80 nm) due to ICT |
| Solubility | Low in water; High in DMSO/DMF |
References
-
Furan-Pyrimidine Synthesis & Properties
-
Fluorescence Mechanism (Furan Conjugates)
-
Furan Decorated Nucleoside Analogues as Fluorescent Probes. (2010). PMC / NIH.[1]
-
-
General Labeling Chemistry (NHS Esters)
-
Quantum Yield Determination Methods
Sources
- 1. 64224-60-8|5-Bromo-4-pyrimidinecarboxylic acid|BLD Pharm [bldpharm.com]
- 2. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. 5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2 | CID 256210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
"synthetic routes to bioactive molecules using 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid"
Application Note & Protocols
Topic: Strategic Synthetic Routes to Bioactive Molecules Utilizing 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic Acid
Abstract
This guide provides a comprehensive technical overview of the synthetic utility of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid as a versatile starting material for the development of novel bioactive molecules. The furan-pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents.[1][2][3] This document details the strategic derivatization of this molecule's key functional handles: the C5-bromo group, ideal for palladium-catalyzed cross-coupling reactions, and the C4-carboxylic acid, amenable to a variety of amide bond formations. We present detailed, field-proven protocols for Suzuki-Miyaura couplings and HATU-mediated amidation reactions, explain the causal science behind procedural choices, and provide workflows for integrating these transformations into multi-step syntheses.
Introduction: The Furan-Pyrimidine Scaffold
The convergence of furan and pyrimidine rings in a single molecular framework creates a scaffold with significant potential in drug discovery.[2][4] Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide array of clinically approved drugs.[1] The furan ring, a bioisostere for phenyl groups, can modulate steric and electronic properties, often improving metabolic stability and receptor-binding interactions.[2]
5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is an exceptionally valuable building block because it possesses three distinct points for chemical modification:
-
C5-Bromo Group: A prime electrophilic site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[5]
-
C4-Carboxylic Acid: A versatile functional group that can be converted into amides, esters, or other derivatives, enabling the exploration of hydrogen bond donors/acceptors and modification of physicochemical properties.[6]
-
2-Furan Moiety: A key pharmacophoric element that can engage in various non-covalent interactions with biological targets.
This guide focuses on the two most direct and impactful derivatization pathways: C-C bond formation at the C5 position and amide coupling at the C4 position.
Core Synthetic Transformation: C5-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organic halides and organoboron compounds.[5] For 5-bromopyrimidines, this reaction is highly efficient and allows for the introduction of a vast array of substituents to modulate the biological activity of the core scaffold.[5][7]
Rationale and Mechanistic Insight
The reaction proceeds via a palladium-catalyzed cycle. The choice of catalyst, ligand, and base is critical for achieving high yields.[8][9] The general reactivity order for halides is I > Br > Cl.[9] The C-Br bond at the electron-deficient pyrimidine ring is sufficiently activated for oxidative addition to the Pd(0) catalyst. A weak base like potassium carbonate is often sufficient to promote transmetalation without degrading sensitive substrates. The use of a mixed solvent system, such as 1,4-dioxane and water, facilitates the dissolution of both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling
This generalized protocol is adapted from standard procedures for halopyrimidines and should be optimized for specific substrates.[8][9][10]
Materials:
-
5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)[9]
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)[8]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
Setup: In a flame-dried Schlenk flask, combine 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[8]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Stir the reaction mixture vigorously at a set temperature (e.g., 90-110 °C).[8][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8][9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-(furan-2-yl)pyrimidine-4-carboxylic acid.
Data and Considerations
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a general-purpose, effective catalyst. Pd(dppf)Cl₂ can be superior for more challenging or electron-rich boronic acids. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is a stronger, more soluble base that can accelerate the reaction but is more expensive. K₂CO₃ is often sufficient.[9] |
| Temperature | 90 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[8][10] |
| Equivalents | 1.2 - 1.5 of Boronic Acid | A slight excess of the boronic acid is used to drive the reaction to completion and account for potential protodeboronation side reactions. |
Core Synthetic Transformation: C4-Amide Bond Formation
The carboxylic acid at the C4 position is a convenient handle for creating amide libraries. The amide bond is a critical functional group in a vast number of pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding.[11] Direct condensation of a carboxylic acid and an amine is unfavorable; therefore, an activating agent is required.[11][12]
Rationale and Mechanistic Insight
Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine, yielding the amide product with minimal risk of epimerization if chiral amines are used. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the carboxylic acid and the amine's ammonium salt.[12]
Protocol: HATU-Mediated Amidation
This protocol is a robust method for coupling a wide range of primary and secondary amines.
Materials:
-
Substituted 2-(furan-2-yl)pyrimidine-4-carboxylic acid (1.0 equiv)
-
Primary or Secondary Amine (or its hydrochloride salt) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (2.5 equiv if using an amine salt, 1.5 equiv if using free amine)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Setup: To a solution of the carboxylic acid in anhydrous DMF, add the amine.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA dropwise and stir for 10 minutes.
-
Activator Addition: Add HATU in one portion. The reaction mixture may turn yellow.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate or DCM. Wash sequentially with water (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Integrated Synthesis: A Two-Step Route to Bioactive Analogs
The true power of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid lies in the sequential application of these transformations to rapidly generate diverse libraries of molecules for biological screening.
This sequential approach first establishes the C5-aryl substituent, which may be crucial for core binding interactions, followed by the installation of an amide group designed to fine-tune solubility, cell permeability, or interact with a secondary binding pocket. This strategy enables a modular and efficient exploration of the chemical space around the furan-pyrimidine scaffold.
Conclusion
5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is a highly functionalized and versatile building block for medicinal chemistry and drug discovery. The distinct reactivity of its C5-bromo and C4-carboxylic acid groups allows for controlled, sequential, and high-yielding transformations. The protocols detailed herein for Suzuki-Miyaura coupling and HATU-mediated amidation provide reliable pathways for researchers to synthesize diverse libraries of novel compounds for biological evaluation.
References
- Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Benchchem. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
-
Krasavin, M., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 3003-3006. [Link]
-
Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
-
Lima, C. G. S., et al. (2020). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry – A European Journal, 26(72), 17556-17562. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Kumar, A., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, 62B, 829-835. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Di Mola, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]
-
Nikolova, S., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6561. [Link]
-
Ishihara, K. (2013). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 49(36), 3843-3852. [Link]
-
Krauze, A., et al. (2007). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Archiv der Pharmazie, 340(11), 577-582. [Link]
-
Al-Masoudi, N. A. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 81-104. [Link]
-
PubChem. 5-Bromo-2-methylpyrimidine-4-carboxylic acid. [Link]
-
PubChem. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid. [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
Kumar, R., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 164-175. [Link]
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- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lab Reporter [fishersci.co.uk]
Troubleshooting & Optimization
"purification challenges of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid"
Welcome to the technical support guide for 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this valuable heterocyclic building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your purification workflows.
Troubleshooting Guide: From Crude to Pure
This section addresses specific, common problems encountered during the purification of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid in a question-and-answer format.
Question 1: My purified compound shows a persistent impurity with a very similar TLC Rf value. How can I resolve this?
Answer: This is a classic co-elution problem, often due to a structurally similar impurity, such as a debrominated or isomeric byproduct.
Potential Causes & Solutions:
-
Suboptimal Solvent System: The polarity of your mobile phase may not be sufficient to differentiate between your product and the impurity.
-
Solution: Conduct a thorough solvent screen using Thin Layer Chromatography (TLC).[1][2] Test solvent systems with different selectivities. For instance, if you are using an Ethyl Acetate/Hexane system, try substituting Dichloromethane/Methanol or incorporating a small percentage of a different solvent like acetone. The key is to disrupt the specific interactions the impurity has with the stationary phase.
-
-
Streaking on Silica Gel: As an acidic compound, your product can interact strongly with the acidic silanol groups on standard silica gel, leading to band broadening and poor separation.
-
Solution: Add a modifier to your mobile phase. Incorporating 0.5-1% acetic or formic acid can suppress the deprotonation of your carboxylic acid, leading to sharper peaks and improved resolution.[1]
-
-
Reversed-Phase as an Alternative: If normal-phase chromatography fails to provide adequate separation, reversed-phase (C18) chromatography is an excellent alternative.[1] The separation mechanism is different (based on hydrophobicity), which can often resolve impurities that are inseparable on silica. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with 0.1% formic or trifluoroacetic acid.[1]
Question 2: My product "oils out" during recrystallization instead of forming crystals. What's going wrong?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the solution being too supersaturated or the presence of impurities that depress the melting point.[1][3]
Potential Causes & Solutions:
-
Rapid Cooling: Cooling the solution too quickly is a common cause of supersaturation.[3]
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount (5-10%) of additional hot solvent to reduce the saturation level.[3] Then, allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can promote slower cooling and better crystal formation.
-
-
Inappropriate Solvent Choice: The solvent may be too good, requiring a very low temperature to induce crystallization, or too poor, causing the compound to crash out prematurely.
-
Solution: The ideal recrystallization solvent should dissolve the compound when hot but poorly when cold.[4] You may need to use a two-solvent system. For this compound, consider solvent pairs like Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Heptane. Dissolve the crude product in a minimum of the "good" solvent (e.g., ethanol) while hot, and then add the "poor" solvent (e.g., water) dropwise until turbidity persists. Re-heat to clarify and then cool slowly.
-
-
High Impurity Load: Significant amounts of impurities can inhibit the formation of a crystal lattice.
-
Solution: Perform a pre-purification step. This could be a simple charcoal treatment to remove colored impurities or a quick filtration through a small plug of silica gel to remove highly polar or non-polar contaminants before attempting recrystallization.[3]
-
Question 3: My final yield is very low after purification. Where could my product be going?
Answer: Low yield is a frustrating but common issue. The loss can occur at multiple stages of the workup and purification process.
Potential Causes & Solutions:
-
Loss During Aqueous Workup: If your workup involves a basic wash (e.g., with sodium bicarbonate) to remove acidic impurities, you may be partially or fully deprotonating your carboxylic acid product, making it water-soluble.
-
Solution: After any basic extraction, always re-acidify the aqueous layer with an acid like 2M HCl to a pH of ~2-3 and then re-extract with an organic solvent (e.g., Ethyl Acetate, Dichloromethane) to recover your protonated, organic-soluble product.
-
-
Irreversible Adsorption on Silica: Highly polar compounds can sometimes bind irreversibly to silica gel, especially if left on the column for an extended period.[1]
-
Solution: Do not let columns run dry or sit for long periods. If you suspect your compound is stuck, you can try eluting with a more polar solvent system, such as 5-10% Methanol in Dichloromethane.[5] However, prevention by using an appropriate mobile phase from the start is the best strategy.
-
-
Excessive Use of Recrystallization Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.[6]
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for flash chromatography of this compound?
A: A good starting point for normal-phase flash chromatography on silica gel is a gradient elution with a mobile phase of Hexanes and Ethyl Acetate.[5] Begin with a low polarity (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the concentration of Ethyl Acetate. Crucially, add 0.5-1% acetic acid to the mobile phase to ensure the carboxylic acid remains protonated, preventing streaking and improving peak shape.[1]
Q2: How should I handle and store the purified 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid?
A: The furan ring system can be sensitive to strong acids and oxidative conditions.[7][8][9] While the pyrimidine and bromo substituents offer some electronic stabilization, long-term stability is best ensured by proper storage. Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation.
Q3: What analytical methods are recommended to confirm the purity and identity of the final product?
A: A combination of techniques is essential for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information and is excellent for identifying minor organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and provides a highly sensitive assessment of purity.
-
Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of high purity. A broad melting range suggests the presence of impurities.
Data Summary and Protocols
Troubleshooting Quick Reference Table
| Observed Problem | Potential Cause | Suggested Action |
| Poor Separation (TLC/Column) | Inappropriate solvent polarity. | Screen alternative solvent systems (e.g., DCM/MeOH); consider reversed-phase.[1] |
| Compound streaking (acidic). | Add 0.5-1% acetic acid to the mobile phase.[1] | |
| Product "Oils Out" | Solution cooled too quickly. | Re-heat, add slightly more solvent, and cool slowly.[3] |
| High impurity content. | Perform a pre-purification step like charcoal treatment or a silica plug.[3] | |
| Low Final Yield | Product lost in basic wash. | Re-acidify aqueous layers to pH 2-3 and re-extract. |
| Used too much recrystallization solvent. | Use the minimum amount of hot solvent; cool filtrate to get a second crop.[6] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a robust method for purifying gram-scale quantities of the title compound.
-
Slurry Preparation: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a polar solvent like dichloromethane or acetone. Add silica gel (approx. 2-3 g) to this solution to create a slurry.
-
Dry Loading: Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This "dry loading" technique generally provides superior separation compared to liquid injection.[1]
-
Column Packing: Select an appropriately sized flash column. Pack the column with silica gel using your starting mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate + 0.5% Acetic Acid).
-
Sample Loading: Carefully add the dry-loaded sample to the top of the packed column, gently tapping to create a flat, even band. Add a thin layer of sand on top to prevent disturbance.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. The optimal gradient will depend on the specific impurities but might look like a step gradient from 10% to 30% to 50% Ethyl Acetate.
-
Fraction Collection: Collect fractions based on the elution profile observed with a UV detector or by periodic TLC analysis of the eluate.
-
Analysis & Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Purification Workflow Diagram
The following diagram illustrates the logical decision-making process during the purification of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid.
Caption: Decision workflow for purifying the target compound.
References
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Wiley Online Library.
- General scheme of the study of furan stability. (n.d.).
- Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. (2012). Organic & Biomolecular Chemistry.
- Breaking through bottlenecks in organic synthesis with a streamlined purific
- Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (n.d.). PMC.
- What is the order of stability of the resonance structures of furan? (2012). Chemistry Stack Exchange.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Medium.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). PMC.
- Troubleshooting Crystalliz
- Organic Techniques - Purific
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses. [Link]
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry.
- First time synthesis, first time work-up and purific
- Very polar compound purification using aqueous normal-phase flash column chrom
- HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). Biotage.
- Flash Chromatography: Principles & Applic
- Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)
- 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis. (n.d.). ChemicalBook.
- Pyrimidine-2-carboxylic acid | 31519-62-7. (2026). ChemicalBook.
- recrystallization & purification of N-bromosuccinimide. (2021). YouTube.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis.
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, 97%. (n.d.). J&K Scientific.
- Synthesis, reactions, and applications of pyrimidine deriv
- SYNTHESIS OF PYRIMIDINE DERIV
-
Pyrimidine. (n.d.). Wikipedia. [Link]
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
- Preparation of α-Bromoacrylates: One-Pot Procedure for the Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ph3P/Br3CCO2Et. (2008). Organic Chemistry Portal.
- The preparation of some heteroaromatic and aromatic aldehydes. (2000). Semantic Scholar.
- 5-Bromo-4-pyrimidinecarboxylic acid. (n.d.). BLD Pharm.
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid. (n.d.). TCI Chemicals.
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. (n.d.). Oakwood Chemical.
- α-Bromodiazoacetamides – a new class of diazo compounds for catalyst-free, ambient temperature intramolecular C–H insertion reactions. (n.d.). Beilstein Journals.
Sources
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- 9. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid
Welcome to the Technical Support Center for the scale-up synthesis of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and analogous transformations reported in the literature. Our goal is to equip you with the necessary information to anticipate and overcome challenges during the multi-step synthesis and scale-up of this valuable heterocyclic compound.
Section 1: Proposed Synthetic Pathway & Key Transformations
The synthesis of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is a multi-step process. A logical and scalable synthetic route involves the initial construction of a 2-(furan-2-yl)pyrimidine core, followed by functionalization at the 4 and 5 positions. The proposed pathway is as follows:
-
Step 1: Synthesis of 2-(Furan-2-yl)-4-methylpyrimidine. This involves the condensation of furan-2-carboxamidine with a suitable 1,3-dicarbonyl compound.
-
Step 2: Oxidation to 2-(Furan-2-yl)pyrimidine-4-carboxylic acid. The methyl group at the 4-position is oxidized to a carboxylic acid.
-
Step 3: Bromination at the 5-position. The final step is the regioselective bromination of the pyrimidine ring to yield the target compound.
This approach is advantageous for scale-up as it avoids the use of highly expensive or difficult-to-handle starting materials and builds complexity in a controlled manner.
Experimental Workflow Diagram
Caption: Proposed three-step synthesis of the target molecule.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues that may arise during the synthesis.
Step 1: Synthesis of 2-(Furan-2-yl)-4-methylpyrimidine
Q1: The condensation reaction to form the pyrimidine ring is showing low conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in this step is a common issue and can often be attributed to several factors:
-
Base Strength and Stoichiometry: The choice of base is critical for the cyclization to occur efficiently. If you are using a weak base, it may not be sufficient to deprotonate the active methylene compound.
-
Troubleshooting:
-
Consider switching to a stronger base such as sodium ethoxide or sodium methoxide in their respective alcohol solvents.
-
Ensure the stoichiometry of the base is at least one equivalent relative to the 1,3-dicarbonyl compound.
-
-
-
Reaction Temperature and Time: The reaction may require more energy to proceed to completion.
-
Troubleshooting:
-
Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Extend the reaction time. Some condensations can be slow and may require several hours to overnight for completion.[1]
-
-
-
Purity of Starting Materials: Impurities in the furan-2-carboxamidine or acetylacetone can inhibit the reaction.
-
Troubleshooting:
-
Ensure the furan-2-carboxamidine is freshly prepared or has been stored under anhydrous conditions to prevent hydrolysis.
-
Use freshly distilled acetylacetone.
-
-
Q2: I am observing the formation of multiple byproducts during the pyrimidine ring formation. How can I identify and minimize them?
A2: Side reactions can compete with the desired cyclization. Common byproducts may include self-condensation products of acetylacetone or incompletely cyclized intermediates.
-
Identification: Use LC-MS to determine the molecular weights of the byproducts. This can help in proposing their structures.
-
Minimization Strategies:
-
Order of Addition: Slowly add the furan-2-carboxamidine to the reaction mixture containing the base and acetylacetone. This can help to minimize side reactions of the amidine.
-
Temperature Control: Running the reaction at a lower temperature for a longer period can sometimes favor the desired product over byproduct formation.
-
Step 2: Oxidation to 2-(Furan-2-yl)pyrimidine-4-carboxylic acid
Q1: The oxidation of the 4-methyl group is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?
A1: Incomplete oxidation is often a matter of reaction conditions and oxidant stoichiometry.
-
Oxidant Equivalents: The stoichiometry of the oxidizing agent (e.g., potassium permanganate) is crucial.
-
Troubleshooting:
-
Increase the equivalents of the oxidizing agent incrementally (e.g., from 2.0 to 2.5 equivalents).
-
Ensure the oxidant is added portion-wise to control the reaction exotherm and maintain its activity.
-
-
-
Reaction Temperature: The oxidation may be sluggish at lower temperatures.
-
Troubleshooting:
-
Maintain the reaction temperature in the recommended range for the chosen oxidant. For KMnO4, this is often in the range of 70-90 °C.[2]
-
-
-
pH of the Reaction Medium: For permanganate oxidations, the pH can influence the reaction rate and outcome.
-
Troubleshooting:
-
The reaction is often carried out under basic conditions. Ensure a basic pH is maintained throughout the addition of the oxidant.[2]
-
-
Q2: I am concerned about the stability of the furan ring under strong oxidizing conditions. Are there alternative, milder oxidation methods?
A2: This is a valid concern as furans can be sensitive to strong oxidants.
-
Alternative Oxidants:
-
Selenium Dioxide (SeO2): This reagent can be effective for the oxidation of benzylic-like methyl groups.
-
Potassium Dichromate (K2Cr2O7) in Sulfuric Acid: This is another classical method, but waste disposal of chromium salts is a significant consideration on a larger scale.
-
-
Protecting Group Strategy (Less Ideal for Scale-Up): While possible, introducing and removing protecting groups would add steps and reduce overall efficiency.
Step 3: Bromination at the 5-position
Q1: The bromination reaction is giving me a mixture of mono- and di-brominated products. How can I improve the regioselectivity?
A1: Controlling the stoichiometry of the brominating agent and the reaction conditions is key to achieving selective mono-bromination.
-
Brominating Agent: N-Bromosuccinimide (NBS) is often a good choice for controlled bromination.
-
Troubleshooting:
-
Use a slight excess of NBS (e.g., 1.05-1.1 equivalents).
-
Add the NBS portion-wise to the reaction mixture to maintain a low concentration of the brominating agent at any given time.
-
-
-
Solvent and Temperature: The reaction medium can significantly influence the outcome.
-
Troubleshooting:
-
Performing the reaction in a strong acid like concentrated sulfuric acid can deactivate the pyrimidine ring towards further electrophilic substitution after the first bromination.[3]
-
Keep the reaction temperature low initially and allow it to slowly warm to room temperature. This can help to control the reaction rate and improve selectivity.
-
-
Q2: After the work-up of the bromination reaction, I am having trouble isolating a pure product. What purification strategies are recommended?
A2: The crude product may contain unreacted starting material, NBS, and succinimide.
-
Initial Work-up:
-
Quench the reaction with a reducing agent like sodium thiosulfate to destroy any remaining bromine or NBS.
-
Carefully neutralize the acidic solution to precipitate the carboxylic acid product.
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective and scalable method for purifying solid carboxylic acids.[4] Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water).
-
Slurry Wash: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
-
Column Chromatography: While less ideal for very large scales, it can be used for smaller batches or to isolate highly pure material. Preparative HPLC is also an option for obtaining analytical-grade samples.[5]
-
General Scale-Up Issues
Q1: I am planning to scale up this synthesis from grams to kilograms. What are the most critical parameters I need to consider for each step?
A1: Scaling up a chemical synthesis presents challenges beyond simply multiplying reagent quantities.
-
Heat Transfer: All three steps, especially the oxidation and bromination, can be exothermic.
-
Considerations:
-
Use a jacketed reactor with efficient cooling and temperature control.
-
Control the rate of addition of reagents to manage the exotherm.
-
Perform a reaction calorimetry study on a small scale to understand the thermal profile of each step.
-
-
-
Mass Transfer (Mixing): Inefficient mixing can lead to localized hot spots, side reactions, and incomplete conversions.
-
Considerations:
-
Ensure the reactor is equipped with an appropriate agitator (e.g., impeller type and speed) for the viscosity of the reaction mixture.
-
For heterogeneous reactions (like permanganate oxidation), good solid suspension is crucial.
-
-
-
Product Isolation and Handling: Filtration and drying of large quantities of solids can be challenging.
-
Considerations:
-
Use appropriate large-scale filtration equipment (e.g., filter press, Nutsche filter).
-
Ensure the product is dried efficiently under vacuum to the required specification.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the importance of starting material purity in this synthesis?
A1: Starting material purity is paramount for a successful and reproducible synthesis, especially at scale. Impurities can lead to side reactions, lower yields, and complex purification profiles. It is highly recommended to test the purity of all starting materials before use.[6]
Q2: How can I monitor the progress of each reaction step effectively?
A2: Regular reaction monitoring is crucial for determining the reaction endpoint and preventing the formation of byproducts from over-reaction. TLC is a quick and effective method for qualitative monitoring. For more quantitative analysis, HPLC or LC-MS are the preferred methods.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several hazards are associated with this synthesis:
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
-
Exothermic Reactions: The oxidation and bromination steps can release significant heat. Ensure adequate cooling and controlled reagent addition.
-
Bromine and NBS: These are toxic and corrosive. Handle them in a well-ventilated fume hood.
Q4: My final product, the carboxylic acid, is showing signs of decarboxylation upon heating. How can I avoid this?
A4: Pyrimidine-4-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[7][8]
-
Mitigation:
-
Avoid excessive heating during purification and drying.
-
If recrystallizing from a high-boiling solvent, minimize the time the product is at reflux.
-
Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C).
-
Q5: What are the best practices for purification of the final product on a large scale?
A5: For multi-kilogram scale purification of a solid carboxylic acid, recrystallization is the most industrially viable method.[4]
-
Key Steps:
-
Solvent Screening: Identify a suitable solvent or solvent system on a small scale that provides good recovery and effectively rejects impurities.
-
Controlled Cooling: A slow, controlled cooling profile is essential for forming large, pure crystals.
-
Washing: Wash the filtered solid with a cold, fresh portion of the recrystallization solvent to remove any remaining mother liquor.
-
Troubleshooting Logic Diagram
Caption: Decision-making flow for common synthesis issues.
Section 4: Detailed Experimental Protocols
These protocols are proposed based on analogous reactions and should be optimized on a small scale before scaling up.
Protocol 4.1: Synthesis of 2-(Furan-2-yl)-4-methylpyrimidine
| Parameter | Value |
| Reactants | Furan-2-carboxamidine hydrochloride, Acetylacetone, Sodium Ethoxide |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Time | 4-8 hours |
| Work-up | Quench with water, extract with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate. |
| Purification | Column chromatography on silica gel or recrystallization. |
Step-by-Step Methodology:
-
To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol in a suitable reactor, add acetylacetone (1.0 eq.) at room temperature.
-
Stir the mixture for 30 minutes.
-
Add furan-2-carboxamidine hydrochloride (1.05 eq.) portion-wise.
-
Heat the reaction mixture to reflux and monitor by TLC or HPLC until completion.
-
Cool the reaction to room temperature and quench by adding water.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by the chosen method.
Protocol 4.2: Synthesis of 2-(Furan-2-yl)pyrimidine-4-carboxylic acid
| Parameter | Value |
| Reactants | 2-(Furan-2-yl)-4-methylpyrimidine, Potassium Permanganate, Sodium Hydroxide |
| Solvent | Water |
| Temperature | 80-90 °C |
| Time | 2-4 hours |
| Work-up | Filter off manganese dioxide, cool the filtrate, and acidify to precipitate the product. |
| Purification | Recrystallization from ethanol/water. |
Step-by-Step Methodology:
-
Dissolve 2-(furan-2-yl)-4-methylpyrimidine (1.0 eq.) in an aqueous solution of sodium hydroxide.
-
Heat the solution to 80 °C.
-
Slowly add a solution of potassium permanganate (2.2 eq.) in water, maintaining the temperature between 80-90 °C.
-
After the addition is complete, stir for an additional hour or until the purple color has disappeared.
-
Filter the hot reaction mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate to room temperature and then in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system.
Protocol 4.3: Synthesis of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid
| Parameter | Value |
| Reactants | 2-(Furan-2-yl)pyrimidine-4-carboxylic acid, N-Bromosuccinimide (NBS) |
| Solvent | Concentrated Sulfuric Acid |
| Temperature | 0 °C to Room Temperature |
| Time | 1-3 hours |
| Work-up | Quench in ice water, neutralize to precipitate the product. |
| Purification | Recrystallization. |
Step-by-Step Methodology:
-
Carefully dissolve 2-(furan-2-yl)pyrimidine-4-carboxylic acid (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
Add N-Bromosuccinimide (1.1 eq.) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until completion as monitored by HPLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid.
References
- Magdolen, P., et al. (2020). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. ICMPP.
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
- Sharma, S., et al. (2020). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. PMC.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Chen, R.-F., et al. (2017). Purification of (S)
- MacLachlan, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Leahy, J. W. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
- Li, G., et al. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Brown, E. V. (1966). Mechanism of the Decarboxylation of α-Pyridylacetic Acid. Journal of the American Chemical Society.
- Al-Azayzih, M. M. (n.d.).
- Wolfenden, R., et al. (2011).
- RxList. (2022). Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names.
- MedchemExpress.com. (n.d.). Pyrimidine-4-carboxylic acid | Biochemical Reagent.
- Wang, W., et al. (2016). Synthesis, structure, and properties of a 3D porous Zn(II) MOF constructed from a terpyridine-based ligand. The Royal Society of Chemistry.
- Kiegiel, K., et al. (2013). Pyrimidine-4-carboxylic acid. PMC.
- Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
- Sella, E., et al. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry.
- Kamal, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- LookChem. (n.d.).
- ResearchGate. (2026). (PDF)
- Fernandes, C., et al. (2020).
- Wikipedia. (n.d.).
- BenchChem. (n.d.). 2-(Furan-2-yl)-6-nitroquinoline-4-carboxylic acid.
- Vassilev, N., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.
- Fares, M., et al. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC.
- Synblock. (n.d.). CAS 64224-60-8 | 5-Bromo-4-pyrimidinecarboxylic acid.
- Organic Syntheses Procedure. (n.d.). (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried.
- EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google P
- ResearchGate. (n.d.). (PDF) Pyrimidine-4-carboxylic acid.
- Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.
- CN102924468A - One-pot synthesizing method of 2-(furan-2-yl)
- Al-Omary, F. A. M., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed.
- ResearchGate. (2026). (PDF)
- ResearchGate. (n.d.). Synthesis of Substituted Thienopyrimidinones Based on Ethyl 2-Amino-4-(1,4-benzodioxan-2-yl)
- US3956301A - Process for bromination of pyrimidine - Google P
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids.
- Rajesh, K., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. J. Org. Chem.
- Candeias, N. R., et al. (2020). Regiodivergent synthesis of functionalized pyrimidines and imidazoles through phenacyl azides in deep eutectic solvents. Beilstein Journals.
- Turaev, A. S., et al. (2025).
- Colell, J. F., et al. (n.d.). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. PMC.
- ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
- Tee, O. S., et al. (2025). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decarboxylation - Wikipedia [en.wikipedia.org]
"managing impurities in 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid production"
[1]
Status: Operational Role: Senior Application Scientist Topic: Impurity Profiling & Remediation[1]
The Chemistry of Impurity Formation
To manage impurities, one must understand their origin.[1][2] The synthesis of this target molecule typically involves the condensation of Mucobromic acid with Furan-2-carboximidamide (or its hydrochloride salt) under basic conditions (e.g., NaOEt/EtOH or aqueous NaOH).[1][2]
While this route is efficient, it introduces three distinct classes of impurities that compromise yield and purity:[1][2]
-
Thermal Degradants (Decarboxylation): Pyrimidine-4-carboxylic acids are electron-deficient.[1][2] The presence of the 5-bromo substituent further pulls electron density, destabilizing the carboxyl group.[1] Upon heating (especially >80°C) or in acidic environments, the molecule readily loses
to form 5-bromo-2-(furan-2-yl)pyrimidine .[1][2] -
Oxidative Oligomers (Furan Tars): The furan ring at the C2 position is acid-sensitive and prone to oxidative ring-opening.[1][2] This leads to the formation of dark brown/black "tars" or polymeric species, particularly if the reaction mixture is exposed to air or strong mineral acids for extended periods.[1][2]
-
Process Residues: Unreacted mucobromic acid (which can exist in pseudo-acid/lactone tautomers) and inorganic salts trapped in the crystal lattice.[1][2]
Impurity Profile Summary
| Impurity Type | Chemical Species | Origin Cause | Detection Signal (LC/MS or Appearance) |
| Major Byproduct | 5-Bromo-2-(furan-2-yl)pyrimidine | Decarboxylation due to excessive heat or prolonged acidic workup.[1][2] | M-44 peak (Loss of |
| Degradant | Polymeric Furan oxides | Oxidative ring opening of the furan moiety.[1][2] | Dark brown/black color; baseline noise in HPLC; "Sticky" solid.[1] |
| Starting Material | Mucobromic Acid | Incomplete reaction; incorrect stoichiometry.[1][2] | Distinct aldehyde peak in NMR; M+ peak matches SM.[1][2] |
| Regioisomer | 5-Bromo-2-(furan-2-yl)pyrimidine-6 -carboxylic acid | Incorrect condensation orientation (Rare in this specific mechanism but possible).[1][2] | Identical MS; distinct NMR shift of the pyrimidine proton.[1][2] |
Troubleshooting Guides & FAQs
This section addresses specific scenarios reported by users in the field.
Scenario A: "My product is a dark brown, sticky solid instead of a pale yellow powder."
Diagnosis: Furan Ring Oxidation / Polymerization.[1][2] Root Cause: The furan ring is highly susceptible to acid-catalyzed polymerization and oxidation.[1][2] If you utilized a strong mineral acid (HCl/H2SO4) for the final precipitation step and allowed it to stand too long, or if the reaction was not purged with inert gas, "furan tars" have formed.[1][2]
Corrective Protocol:
-
Immediate: Do not attempt to recrystallize directly; the tars will occlude the crystal lattice.[1][2]
-
Remediation: Dissolve the crude solid in 1M NaOH (The product forms a soluble sodium salt; tars often remain insoluble or colloidal).[1][2]
-
Filtration: Filter the alkaline solution through a pad of Celite packed with Activated Carbon to adsorb colored impurities.[1][2]
-
Reprecipitation: Slowly acidify the filtrate with Acetic Acid (gentler than HCl) to pH 3-4. Do not drop below pH 2.[1]
-
Prevention: Perform all future reactions under Nitrogen/Argon atmosphere.
Scenario B: "LC-MS shows a large peak with Mass [M-44]. My yield is low."
Diagnosis: Thermal Decarboxylation.[1][2] Root Cause: The reaction temperature or workup drying temperature was too high.[1][2] 5-bromo-pyrimidine-4-carboxylic acids are thermally unstable.[1][2]
Corrective Protocol:
-
Process Control: Limit reaction reflux temperature. If using Ethanol, reflux (78°C) is generally safe, but avoid higher boiling solvents like toluene unless necessary.[1]
-
Drying: Never oven-dry this product above 60°C. Use a Vacuum Desiccator at room temperature or mild heat (40°C) with
. -
Workup: Avoid boiling acidic solutions. Precipitation should be done at room temperature or on ice.[1][2]
Scenario C: "I cannot remove unreacted Mucobromic Acid."
Diagnosis: Stoichiometric Imbalance / Solubility overlap.[1][2] Root Cause: Mucobromic acid is soluble in both water and organic solvents, making it tricky to wash away if the conversion isn't 100%.[1][2]
Corrective Protocol:
-
Wash Step: The final product is an acid.[1][2][3] Unreacted mucobromic acid is also acidic but weaker.[1][2]
-
Solvent Trituration: Triturate the crude solid with cold Dichloromethane (DCM) .[1][2] The product is generally insoluble in DCM, while mucobromic acid and non-polar impurities will dissolve.[1][2] Filter and dry.[1][2]
Validated Experimental Workflows
Workflow 1: Synthesis & Impurity Control Pathway
This logic flow illustrates the critical decision points to avoid decarboxylation and oxidation.
Figure 1: Reaction pathway highlighting critical control points (Atmosphere and Acidification) to prevent common impurities.[1][2]
Workflow 2: Purification Protocol (Acid-Base Swing)
Objective: Isolate high-purity acid (>98%) from crude containing tars and decarboxylated byproducts.
-
Dissolution: Suspend crude material (10g) in Water (50 mL). Slowly add 2M NaOH until pH 10-11. The solid should dissolve completely to form the sodium carboxylate.[1]
-
Carbon Treatment: Add Activated Carbon (10% w/w) to the solution.[1][2] Stir for 30 minutes at room temperature.
-
Filtration: Filter through a Celite pad.[1][2][4] Wash the pad with 10 mL dilute NaOH.[1]
-
Result: Clear, pale yellow filtrate.[1]
-
-
Precipitation (Critical Step): Cool filtrate to 0-5°C. Slowly add Glacial Acetic Acid dropwise with vigorous stirring.
-
Isolation: Filter the solid. Wash with Cold Water (2x 20mL) to remove trapped salts.
-
Drying: Vacuum dry at 40°C max.
References & Authority
-
ChemicalBook. (n.d.).[1][2][5] 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis and analogs. (Provides general condensation conditions for mucobromic acid and amidines).[1][2] Link
-
National Institutes of Health (NIH). (2017).[1][2] Three Pyrimidine Decarboxylations in the Absence of a Catalyst. (Mechanistic insight into the thermal instability of pyrimidine carboxylic acids). Link
-
BenchChem. (2025).[1][2][6] Characterization of impurities in 2-(Furan-2-YL)phenol synthesis. (Details the oxidative sensitivity of furan rings and purification strategies). Link
-
Organic Chemistry Portal. (n.d.).[1][2] Decarboxylation Strategies. (Context on decarboxylation mechanisms relevant to heteroaromatic acids). Link
-
Santa Cruz Biotechnology. (n.d.).[1][2] 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.[1][5][7] (Analogous compound handling and storage data). Link[1][2]
Sources
- 1. Mucobromic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
"handling and storage recommendations for 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid"
Introduction
Welcome to the technical support hub. You are likely working with 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid , a bifunctional heterocyclic building block.[1][2][3] This molecule presents a specific "dual-threat" profile regarding stability: it contains a hydrophilic carboxylic acid (hygroscopic) and an electron-rich furan ring (sensitive to oxidation and acid-catalyzed ring opening).[1][2][3]
This guide moves beyond standard SDS data to address the practical realities of keeping this intermediate viable for cross-coupling (Suzuki/Stille) or scaffold functionalization.
Part 1: Critical Storage Specifications
The following parameters are non-negotiable for long-term stability (>2 weeks).
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Optimal) | Retards oxidative degradation of the furan ring.[1][2][3] |
| Atmosphere | Inert (Argon/N₂) | Critical: Furans react with singlet oxygen.[1][2][3] Air exposure turns the solid brown/black over time.[2][3] |
| Container | Amber Vial + Parafilm | The C-Br bond and furan ring are photosensitive.[1][2][3] UV light can induce radical debromination.[2][3] |
| Desiccation | Required | The carboxylic acid moiety attracts moisture; water promotes hydrolysis and "clumping."[2][3] |
| Solution Stability | < 24 Hours | Do not store in solution (DMSO/DMF) for long periods. Freeze aliquots if necessary. |
Part 2: Interactive Troubleshooting (Q&A)
Category A: Physical Integrity & Storage[2][4][5]
Q1: My compound has turned from off-white to a dark brown/black sticky solid. Is it still usable?
-
Diagnosis: This is the classic "Furan Death" signature.[2][3] Furan rings are electron-rich dienes; upon exposure to air and light, they undergo photo-oxidation and polymerization.[1][2][3] The carboxylic acid group accelerates this by providing an acidic local environment (autocatalysis).[2][3]
-
Action:
Q2: Can I store this compound in DMSO at room temperature for my screening library?
-
Answer: No.
-
Reasoning: While soluble in DMSO, the carboxylic acid proton can catalyze slow decomposition of the furan ring over weeks. Furthermore, DMSO is hygroscopic; absorbed water will facilitate decarboxylation or hydrolysis.[2][3]
-
Recommendation: Store as a dry powder.[1][2][3] If solution storage is mandatory, use anhydrous DMSO, purge with Argon, and store at -80°C.[2][3]
Category B: Solubility & Reactivity
Q3: The compound is not dissolving in my reaction solvent (DCM or Toluene). What should I do?
-
Mechanism: As a zwitterionic-capable species (pyrimidine N vs. COOH), the lattice energy is high.[1][2][3] It is poorly soluble in non-polar solvents.[1][2][3]
-
Solution:
Q4: I am attempting a Suzuki coupling at 120°C, but I am seeing the "protodebrominated" product or loss of the carboxyl group.
-
Root Cause: Pyrimidine-4-carboxylic acids are prone to thermal decarboxylation .[1][2][3] The electron-deficient pyrimidine ring facilitates the loss of CO₂, typically at temperatures >140°C, but this can lower to ~100°C in the presence of metal catalysts.
-
Fix:
Part 3: Decision Workflows (Visualization)
Workflow 1: Storage & Handling Logic
Use this flow to determine the immediate handling of incoming shipments.
Caption: Decision tree for optimizing storage conditions based on physical state to prevent oxidative degradation.
Workflow 2: Purity Assessment & Rescue
Use this when the compound appearance changes (darkening).[2][3]
Caption: Triage process for degraded material. Furan polymerization is often irreversible if extensive.[2]
Part 4: Experimental Protocols
Protocol A: Rescue Purification (Acid-Base Extraction)
Use this to remove oxidation byproducts if the core molecule is still intact.[1][2][3]
-
Dissolution: Dissolve the crude brown solid in 1M NaOH (aq). The carboxylic acid will deprotonate, forming a water-soluble sodium salt.[2]
-
Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) x2.[2][3]
-
Precipitation: Carefully acidify the aqueous layer to pH ~3 using 1M HCl.[2][3]
-
Collection: Filter, wash with cold water, and dry under vacuum over P₂O₅.[2][3]
Protocol B: QC Check (NMR)
-
Key Signals:
References
-
PubChem. (2025).[2][3] 5-Bromo-2-methylpyrimidine-4-carboxylic acid (Compound Summary).[1][2][3][4] National Library of Medicine.[2][3] [Link][1][2][3]
- Relevance: Establishes baseline thermal instability (dec. >158°C) for this scaffold class.
-
Keay, B. A. (1984).[2][3] Furan Derivatives in Organic Synthesis.[1][2][3][7][8] Chemical Reviews.[1][2][3]
-
Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids.[2][3][9][10][Link]
- Relevance: Mechanistic explanation of thermal decarboxylation risks in heteroarom
Sources
- 1. CAS 30321-94-9: 5-bromo-2-(methylsulfonyl)pyrimidine-4-car… [cymitquimica.com]
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Validation & Comparative
"validation of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid structure by X-ray crystallography"
Definitive Structure Elucidation: A Comparative Guide to the Validation of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic Acid
In the landscape of drug discovery and materials science, the precise molecular structure of a novel compound is the bedrock upon which all further research is built. An error in structural assignment can lead to the misinterpretation of biological activity, the failure of synthetic campaigns, and a significant loss of resources. This guide provides an in-depth comparison of analytical techniques for the structural validation of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid, a heterocyclic compound with potential as a scaffold in medicinal chemistry. We will demonstrate why single-crystal X-ray diffraction is considered the "gold standard" for unambiguous structure determination and how it compares to other powerful, yet ultimately less definitive, spectroscopic and computational methods.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[1] This non-destructive method offers a three-dimensional map of electron density within a crystal, from which the exact arrangement of atoms can be determined.[2][3]
The journey from a powdered sample to a refined crystal structure is a multi-step process that requires patience and precision. The quality of the final data is intrinsically linked to the quality of the single crystal.
Experimental Protocol: From Powder to Structure
1. Crystallization: The Art and Science of Crystal Growth
The initial and often most challenging step is growing a single crystal of sufficient size and quality (typically >0.1 mm with no significant imperfections).[4] The choice of crystallization method is critical and is often an empirical process.
-
Solvent Selection: A systematic solubility study is the first step. The ideal solvent is one in which the compound is moderately soluble.[5] For 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid, solvents such as ethanol, methanol, acetone, and ethyl acetate would be screened.
-
Common Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution is filtered into a clean vial and loosely capped to allow the solvent to evaporate slowly over several days.[6]
-
Vapor Diffusion: A solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[6]
-
Solvent Layering: A less dense anti-solvent is carefully layered on top of a concentrated solution of the compound. Crystals form at the interface as the layers slowly mix.[7]
-
Slow Cooling: A saturated solution at an elevated temperature is allowed to cool slowly, reducing solubility and inducing crystallization.[7]
-
2. Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed within the X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]
3. Structure Solution and Refinement
The collected diffraction data (a set of reflection intensities and positions) is then processed. The fundamental principle is Bragg's Law (nλ=2d sinθ), which relates the wavelength of the X-rays, the diffraction angle, and the spacing between crystal lattice planes.[1]
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal.
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often the most complex step and is typically solved using computational "direct methods."
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, thermal parameters, and other variables until the calculated diffraction pattern matches the observed pattern as closely as possible. The quality of the final structure is assessed by parameters such as the R-factor.
Visualizing the Workflow
Interpreting the Results
The definitive output of an SCXRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including atomic coordinates, bond lengths, and bond angles.[8]
| Parameter | Hypothetical Value for 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/n | A more detailed description of the crystal's symmetry elements. |
| Unit Cell Dimensions | a = 5.7 Å, b = 21.1 Å, c = 8.8 Å, β = 95.6° | The dimensions of the repeating unit of the crystal. |
| Bond Length (C-Br) | 1.89 Å | Provides direct evidence of the bromine substituent's position. |
| Bond Length (C=O) | 1.21 Å | Confirms the presence and nature of the carboxylic acid group. |
| Dihedral Angle (Furan-Pyrimidine) | 18.4° | Describes the 3D orientation of the two ring systems relative to each other.[9] |
| R-factor | 0.038 | A measure of the agreement between the experimental data and the refined structure. A lower value indicates a better fit. |
Orthogonal Validation: A Multi-Technique Approach
While SCXRD provides the ultimate structural proof, other techniques offer complementary information and are often used for initial characterization or when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[10][11] For 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid, ¹H and ¹³C NMR would provide key structural clues.
Hypothetical ¹H and ¹³C NMR Data
| Technique | Hypothetical Chemical Shift (ppm) | Assignment | Inference |
| ¹H NMR | 9.1 (s, 1H) | Pyrimidine H6 | Confirms substitution pattern on the pyrimidine ring. |
| 7.8 (dd, 1H) | Furan H5 | ||
| 7.4 (dd, 1H) | Furan H3 | Together with the H5 and H4 signals, confirms the 2-substituted furan ring. | |
| 6.6 (dd, 1H) | Furan H4 | ||
| ¹³C NMR | 170.0 | Carboxylic acid C=O | Confirms the carboxylic acid functional group. |
| 162.1 | Pyrimidine C2 | ||
| 160.5 | Pyrimidine C4 | ||
| 158.3 | Pyrimidine C6 | The number and chemical shifts of the pyrimidine carbons support the proposed ring structure. | |
| 148.2 | Furan C5 | ||
| 145.1 | Furan C2 | ||
| 118.5 | Furan C3 | The chemical shifts of the furan carbons are consistent with a 2-substituted furan. | |
| 112.9 | Furan C4 | ||
| 115.7 | Pyrimidine C5-Br | The low-field shift of this carbon is indicative of bromine substitution. |
Limitations: While NMR provides excellent information on atom connectivity, it cannot definitively determine the three-dimensional arrangement of atoms in the solid state. For example, the dihedral angle between the furan and pyrimidine rings cannot be directly measured by standard NMR techniques.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to confirm the elemental composition and identify structural motifs.
Expected Mass Spectrometry Data
| Technique | m/z (Mass-to-Charge Ratio) | Assignment | Inference |
| High-Resolution MS | [M+H]⁺ calculated: 284.9611 | Molecular Ion | Confirms the elemental formula C₁₀H₅BrN₂O₃. |
| [M+H]⁺ observed: 284.9615 | |||
| Tandem MS (MS/MS) | [M-COOH]⁺ | Loss of the carboxylic acid group | Confirms the presence of a carboxylic acid. |
| [M-Br]⁺ | Loss of the bromine atom | Confirms the presence of a bromine substituent. |
Limitations: Mass spectrometry does not provide information about the connectivity of atoms or their spatial arrangement. Isomers will often have the same molecular weight and similar fragmentation patterns.
Computational Modeling (Density Functional Theory)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to predict the electronic structure and geometry of molecules.[12][13] A DFT calculation can provide a theoretical model of the molecule's structure, which can then be compared to experimental data.
Workflow for DFT-based Structure Validation
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A Comparative Guide to the Antibacterial Spectrum of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic Acid Derivatives
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among the myriad of heterocyclic compounds, pyrimidine derivatives have consistently demonstrated a broad range of biological activities, including potent antibacterial properties. This guide provides a comprehensive comparison of the antibacterial spectrum of a series of synthesized derivatives originating from a 5-bromo-2-(furan-2-yl)pyrimidine core structure. We will delve into the synthetic rationale, detailed experimental protocols for antibacterial evaluation, and a structure-activity relationship (SAR) analysis to elucidate the impact of various substitutions on the antibacterial efficacy.
Introduction: The Promise of Pyrimidine-Furan Hybrids
The pyrimidine ring is a fundamental constituent of nucleic acids, rendering it a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[2][3][4] The furan moiety, another key heterocyclic ring, is also a component of many natural and synthetic bioactive compounds with notable antimicrobial properties.[5] The strategic combination of these two pharmacophores into a single molecular entity, such as 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid derivatives, presents a compelling strategy for the discovery of novel antibacterial agents. The bromine atom at the 5-position of the pyrimidine ring serves as a versatile handle for introducing further molecular diversity through various cross-coupling reactions, allowing for a systematic investigation of the structure-activity landscape.
A recent study by Vovk et al. (2017) demonstrated a facile two-step synthetic approach to a series of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines starting from 5-bromo-4-(furan-2-yl)pyrimidine.[6][7] This work provides a valuable case study for comparing the antibacterial profiles of a library of closely related derivatives.
Synthesis of 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidine Derivatives
The synthesis of the target compounds, as described by Vovk et al. (2017), involves a two-step process starting from the readily available 5-bromo-4-(furan-2-yl)pyrimidine. This synthetic strategy is illustrated below.
Caption: Synthetic workflow for 5-aryl-4-(5-nitrofuran-2-yl)pyrimidines.
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
The following is a generalized protocol based on the work of Vovk et al. for the synthesis of 5-aryl-4-(5-nitrofuran-2-yl)pyrimidines.
-
To a solution of 5-bromo-4-(5-nitrofuran-2-yl)pyrimidine (1 mmol) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the corresponding arylboronic acid (1.2 mmol).
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol), and a base, such as K₂CO₃ (2 mmol), are then added to the reaction mixture.
-
The mixture is degassed and heated under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 5-aryl-4-(5-nitrofuran-2-yl)pyrimidine derivative.
Comparative Antibacterial Spectrum
The antibacterial activity of the synthesized pyrimidine derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard metric for quantifying antibacterial efficacy.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A series of twofold dilutions of each test compound and a standard antibiotic (e.g., Spectinomycin) are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth).
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation: MIC Values of 5-aryl-4-(5-nitrofuran-2-yl)pyrimidine Derivatives
The following table summarizes the MIC values (in µg/mL) for a selection of the synthesized derivatives against representative bacterial strains, based on the findings of Vovk et al. (2017).[6][7]
| Compound ID | R-group (Aryl) | Staphylococcus aureus (ATCC 29213) | Neisseria gonorrhoeae (ATCC 49226) |
| 1 | Phenyl | >128 | 64 |
| 2 | 4-Fluorophenyl | 64 | 32 |
| 3 | 4-Chlorophenyl | 32 | 16 |
| 4 | 4-Bromophenyl | 16 | 8 |
| 5 | 4-Iodophenyl | 8 | 4 |
| 6 | 4-Methoxyphenyl | >128 | 128 |
| 7 | 3,4-Dichlorophenyl | 16 | 8 |
| Spectinomycin | (Standard) | 32 | 16 |
Structure-Activity Relationship (SAR) Analysis
The data presented in the table above allows for a preliminary structure-activity relationship analysis.
Caption: Structure-Activity Relationship (SAR) insights for antibacterial activity.
From the comparative data, several key SAR trends can be identified:
-
Halogen Substitution: The introduction of a halogen atom on the phenyl ring at the 5-position of the pyrimidine core generally enhances antibacterial activity against both S. aureus and N. gonorrhoeae compared to the unsubstituted phenyl derivative.
-
Effect of Halogen Identity: A clear trend is observed with the series of halogens. The antibacterial potency increases with the increasing atomic weight of the halogen, with the iodo-substituted derivative (5 ) exhibiting the highest activity.[6][7] This suggests that factors such as hydrophobicity and the potential for halogen bonding may play a role in target engagement.
-
Electron-Donating Groups: The presence of a strong electron-donating group, such as a methoxy group at the 4-position of the phenyl ring (6 ), leads to a significant decrease in antibacterial activity.[6][7]
-
Multiple Halogenation: The disubstituted derivative with two chlorine atoms (7 ) shows comparable activity to the mono-bromo and slightly less than the mono-iodo derivative, indicating that multiple halogenation can also be a favorable strategy.
Conclusion and Future Directions
The comparative analysis of this series of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid derivatives, specifically the 5-aryl-4-(5-nitrofuran-2-yl)pyrimidines, highlights the significant impact of substitutions at the 5-position of the pyrimidine ring on their antibacterial spectrum and potency. The results strongly indicate that lipophilic and electron-withdrawing groups on the aryl moiety are favorable for antibacterial activity.
Further research in this area should focus on:
-
Expanding the library of derivatives with a wider range of substituents to further probe the SAR.
-
Elucidating the mechanism of action of these compounds to identify their molecular targets within the bacterial cell.
-
Evaluating the in vivo efficacy and toxicity of the most potent derivatives to assess their therapeutic potential.
This guide provides a framework for the systematic evaluation of novel pyrimidine-based antibacterial agents, from synthesis and biological testing to the interpretation of structure-activity relationships. Such a methodical approach is crucial for the rational design and development of new drugs to combat the growing threat of antibiotic resistance.
References
- Vovk, M. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. European Journal of Medicinal Chemistry, 137, 348-357.
-
Request PDF: Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
- Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Chemical and Pharmaceutical Research, 14(3), 25-32.
-
Review on Antimicrobial Activity of Pyrimidine. (n.d.). Human Journals. Retrieved February 23, 2026, from [Link]
- Cieplik, J., et al. (2011). SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 68(1), 57-65.
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Synthesis of Schiff base and 4-oxo-thiazolidines of 5-bromo furan-2- carbohydrzide and their derivatives as an antimicrobial age. (n.d.). E-Journal of Chemistry. Retrieved February 23, 2026, from [Link]
- Kumar, D., et al. (2019). Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. Future Journal of Pharmaceutical Sciences, 5(1), 1-13.
- Yadav, A. S., & Singh, A. (2014). synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 450-452.
-
Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
- Tsibizova, A. A., et al. (2022). Screening studies of antimicrobial activity of pyrimidine derivative. Medical Herald of the South of Russia, 13(3), 88-94.
-
In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. (2021). ResearchGate. Retrieved February 23, 2026, from [Link]
- El-Gaby, M. S. A., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 17(9), 10403-10414.
-
Evaluation and structure-activity relationship analysis of a new series of 4-imino-5 H -pyrazolo[3,4- d ]pyrimidin-5-amines as potential antibacterial agents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
- Singh, S., et al. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(3), 573-580.
- Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. (2024). Archiv der Pharmazie, 357(4), e2300656.
-
Al-Abdullah, E. S., et al. (2013). Synthesis, antibacterial activity and cytotoxicity of new fused pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1][6][7]triazine derivatives from new 5-aminopyrazoles. European Journal of Medicinal Chemistry, 64, 507-517.
- Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(48), 30209-30232.
- Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. (2025). BMC Chemistry, 19(1), 1-20.
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- 7. researchgate.net [researchgate.net]
"analytical methods for the purity assessment of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid"
A Comparative Guide to Purity Assessment of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid
Introduction: The Critical Role of Purity in Drug Development
5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity with a high degree of certainty is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[][2][3] Regulatory bodies like the ICH and FDA have stringent requirements for the identification, qualification, and control of impurities in new drug substances.[2][3]
This guide provides a comprehensive, multi-faceted strategy for the purity assessment of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid. We will move beyond a single-method approach, advocating for the use of orthogonal techniques to build a robust and scientifically sound purity profile. This document is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis for methodological choices and detailed, actionable protocols.
Chapter 1: The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)
For non-volatile, UV-active compounds like our target molecule, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary and most indispensable tool for purity assessment. Its high resolving power allows for the separation of the main component from closely related structural impurities and degradation products.
Causality of Method Development Choices:
The structure of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid dictates our chromatographic approach. The presence of aromatic and heterocyclic rings provides strong chromophores, making UV detection highly sensitive. The carboxylic acid moiety means the compound's ionization state is pH-dependent. To ensure reproducible retention and sharp peak shape, the mobile phase must be buffered or acidified to suppress the ionization of the carboxyl group, typically by operating at least 2 pH units below its pKa. A C18 (octadecylsilyl) column is the logical starting point due to its versatility and hydrophobic retention mechanism, which is well-suited for this type of molecule.
Experimental Protocol: Stability-Indicating RP-HPLC-UV Method
This protocol is designed to serve as a starting point for method development and validation.
-
Instrumentation:
-
HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is recommended to ensure elution of both polar and non-polar impurities. A typical starting gradient would be 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm or DAD for peak purity analysis.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase starting condition to a working concentration of ~0.1 mg/mL.
-
Data Presentation: Comparison of Potential HPLC Conditions
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) | Rationale & Expected Outcome |
| Elution Mode | 60% Acetonitrile / 40% Water (0.1% H₃PO₄) | 5% to 95% Acetonitrile over 25 min | Gradient elution is superior for purity analysis as it can resolve impurities with a wide range of polarities. Isocratic elution may cause late-eluting impurities to be missed or result in broad peaks.[4] |
| Mobile Phase pH | Acidified (pH ~2.5) | Acidified (pH ~2.5) | Low pH ensures the carboxylic acid is protonated, leading to better retention on the C18 column and improved peak symmetry. |
| Column | C18, 5 µm | C18, 5 µm or sub-2 µm (UPLC) | A standard C18 column provides a good starting point. UPLC columns offer higher resolution and faster analysis times but require a compatible system. |
| Detection | UV at 254 nm | Diode Array Detector (DAD) | DAD is highly recommended. It not only quantifies impurities but also provides UV spectra, which helps in assessing peak purity and identifying co-eluting peaks. |
Visualization: HPLC-UV Analytical Workflow
Caption: A typical workflow for purity assessment by RP-HPLC-UV/DAD.
Chapter 2: Orthogonal Verification: Beyond HPLC
Relying solely on one analytical technique is insufficient to declare purity authoritatively. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for detecting impurities that might co-elute in the primary HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: While the target carboxylic acid is not sufficiently volatile for direct GC analysis, GC-MS is the gold standard for identifying and quantifying residual solvents from the synthesis process (a class of impurities regulated by ICH Q3C).[2] It can also detect volatile or semi-volatile synthesis by-products. For halogenated compounds, a halogen-specific detector (XSD) can offer enhanced selectivity over a standard mass spectrometer.[5]
Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: GC system with a headspace autosampler and a Mass Spectrometric (MS) detector.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable high-boiling-point solvent (e.g., DMSO, DMF) to dissolve the sample. Seal the vial.
-
GC Conditions:
-
Column: A polar column, such as a DB-624 or equivalent.
-
Carrier Gas: Helium.
-
Oven Program: Start at 40°C (hold for 5 min), then ramp to 240°C at 10°C/min.
-
Headspace Conditions: Equilibrate at 80°C for 15 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Analysis: Identify solvents by their retention time and mass spectrum, and quantify against a standard.
Elemental Analysis (EA)
Trustworthiness: Elemental analysis is a fundamental technique that provides a direct measure of the mass percentages of Carbon, Hydrogen, and Nitrogen (CHNS analysis).[6][7] For a pure compound, the experimentally determined percentages must align with the theoretically calculated values within a strict tolerance, typically ±0.4%.[8][9] This method is powerful because it is insensitive to the chromatographic behavior of impurities and provides a bulk purity assessment. A significant deviation suggests the presence of inorganic impurities, residual solvents, or incorrect structural identity.
Protocol: Combustion Analysis
-
Instrumentation: CHNS Elemental Analyzer.
-
Sample Preparation: Accurately weigh 1-3 mg of the dry sample into a tin capsule.
-
Analysis: The sample undergoes high-temperature combustion in an oxygen-rich environment.[6][10] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.
-
Calculation:
-
Theoretical for C₁₁H₆BrN₃O₃: C=41.54%, H=1.90%, N=13.21%
-
Acceptance Criteria: Experimental values must be within C ±0.4%, H ±0.4%, N ±0.4%.
-
Chapter 3: Absolute Purity and Structural Confirmation: Quantitative NMR (qNMR)
While HPLC provides relative purity (area %), quantitative ¹H NMR (qNMR) can determine absolute purity (weight %) without needing a reference standard of the analyte itself.[11][12] It is a primary analytical method recognized for its high accuracy and precision.[11][13] Furthermore, NMR provides unequivocal structural confirmation, ensuring the main peak in the chromatogram is indeed the correct compound.
Expertise & Causality:
The principle of qNMR relies on the direct proportionality between the integrated signal area of a proton resonance and the number of nuclei contributing to that signal. By adding a known mass of a certified, high-purity internal standard to a known mass of the analyte, the purity of the analyte can be calculated directly. The choice of internal standard is critical; it must have signals that do not overlap with the analyte, be stable, and not reactive. Maleic acid or dimethyl sulfone are common choices.
Protocol: Absolute Purity by ¹H qNMR
-
Instrumentation: NMR spectrometer (≥400 MHz recommended).
-
Sample Preparation:
-
Accurately weigh (~10 mg) of the 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid sample.
-
Accurately weigh (~5 mg) of a certified internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in a high-precision NMR tube.[14]
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Use a 90° pulse, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated, and acquire a sufficient number of scans for good signal-to-noise.[14]
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the standard
-
Data Presentation: Comparison of Orthogonal Purity Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| RP-HPLC | Differential partitioning between mobile/stationary phases | Relative purity, impurity profile | High resolution, sensitive, robust | Requires reference standards for impurity identification, may miss co-eluting peaks. |
| GC-MS | Volatility and mass-to-charge ratio | Residual solvents, volatile impurities | Gold standard for solvents, high specificity | Not suitable for non-volatile analytes without derivatization. |
| Elemental Analysis | Combustion and detection of elemental composition | Mass % of C, H, N | Absolute, bulk property analysis | Does not distinguish between isomers, insensitive to impurities with similar elemental composition. |
| qNMR | Nuclear magnetic resonance signal intensity | Absolute purity (w/w %), structural confirmation | Primary method, no analyte standard needed, non-destructive | Lower sensitivity than HPLC, requires careful experimental setup, can be affected by peak overlap.[11] |
Chapter 4: Proactive Impurity Discovery: Forced Degradation Studies
A crucial component of method validation is demonstrating specificity and stability-indicating capability.[15][16] Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.[17] The analytical method must be able to separate these newly formed degradants from the parent peak and from each other.
Trustworthiness & Self-Validation:
A successful forced degradation study validates the HPLC method by proving it can "see" the products of chemical decay. This provides confidence that if the drug substance degrades on storage, the method will detect it.[15] The goal is to achieve modest degradation, typically in the range of 5-20%.[16][18]
Protocol: Stress Condition Application
Prepare solutions of the analyte (~0.1 mg/mL) and subject them to the following conditions. A control sample (unstressed) should be analyzed alongside all stressed samples.[15]
| Stress Condition | Reagent/Method | Typical Conditions |
| Acidic Hydrolysis | 0.1 M Hydrochloric Acid | 60°C for 24 hours |
| Basic Hydrolysis | 0.1 M Sodium Hydroxide | 60°C for 8 hours |
| Oxidation | 3% Hydrogen Peroxide | Room Temperature for 24 hours |
| Thermal | Dry Heat (Solid State) | 80°C for 48 hours |
| Photolytic | High-Intensity Light (ICH Q1B) | Solid and solution state exposed to visible and UV light |
After exposure, neutralize the acidic and basic samples before injection. Analyze all samples by the developed HPLC-DAD method. The DAD is critical here to check the peak purity of the parent peak and ensure it is spectrally homogeneous, even after stress.
Visualization: Forced Degradation Workflow
Caption: Workflow for a forced degradation study to establish a stability-indicating method.
Chapter 5: Summary and Recommended Overall Purity Assessment Strategy
A comprehensive purity assessment of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid should be a structured, phase-appropriate process. The following workflow represents a robust strategy for ensuring the identity, purity, and stability of the compound.
Visualization: Integrated Purity Assessment Workflow
Caption: A comprehensive, integrated strategy for the purity assessment of a new drug substance.
By following this integrated approach—combining high-resolution chromatography, orthogonal verification with GC-MS and elemental analysis, absolute quantification and structural confirmation by NMR, and proactive stress testing—researchers can establish a purity profile for 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid that is robust, reliable, and meets the highest standards of scientific and regulatory scrutiny.
References
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Thoen, J. C., et al. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]
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Moiseev, D. V., et al. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
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Cushman, M., & Gussio, R. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]
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Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. Available at: [Link]
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Cushman, M., et al. (2014, November 7). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. Available at: [Link]
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International Journal of Research in Engineering and Science (IJRES). (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available at: [Link]
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Kulkarni, S. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Young Pharmacists. Available at: [Link]
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Broughton, C. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
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International Journal of Innovative Research in Technology (IJIRT). (2025, December). Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications. Available at: [Link]
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Sharma, G., et al. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques. Available at: [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
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PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]
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Klynder, T. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
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International Journal of Advanced Research in Engineering and Management (IJARESM). (2025, March 7). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Available at: [Link]
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van der Hoek, J. P., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Sciences Europe. Available at: [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid
This document provides a detailed, safety-first protocol for the proper disposal of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is built on established principles of chemical safety and regulatory compliance to ensure the protection of personnel and the environment.
Disclaimer: This guide provides general procedures based on the chemical's structure and data from analogous compounds. It is imperative to always consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines and local regulations , as these take precedence.[1][2]
Hazard Assessment and Core Safety Principles
-
Halogenated Pyrimidine Core: The presence of a bromine atom classifies this compound as a halogenated organic . This is the single most critical factor for waste segregation.[3][4]
-
Carboxylic Acid Group: This functional group renders the molecule acidic, requiring segregation from bases and consideration for its corrosive potential.[5][6]
-
Heterocyclic System: Aromatic and heterocyclic compounds can carry inherent toxicological properties.
Based on data from similar chemical structures, we can anticipate the following hazards:
| Hazard Classification | Description | Supporting Compounds |
| Acute Toxicity / Harmful | Harmful if swallowed, in contact with skin, or if inhaled. | 5-Bromo-2-methylpyrimidine-4-carboxylic acid[7], 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid[8] |
| Skin Corrosion/Irritation | Causes skin irritation. | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid[9], 5-Bromopyridine-2-carboxylic acid[10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | 5-Bromo-2-methylpyrimidine-4-carboxylic acid[7], 5-Bromopyridine-2-carboxylic acid[10] |
| Respiratory Irritation | May cause respiratory irritation. | 5-Bromo-2-methylpyrimidine-4-carboxylic acid[7], 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid[9] |
Essential Personal Protective Equipment (PPE)
Given the anticipated hazards, the following minimum PPE must be worn when handling this compound or its waste:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A properly fastened lab coat.
-
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation.[2]
Core Disposal Protocol: A Step-by-Step Guide
The improper disposal of chemical waste is a serious regulatory violation and safety risk.[11][12] Adherence to a systematic protocol is mandatory.
Step 1: Waste Characterization and Segregation
This is the most critical step. Due to the bromine atom, this compound must be disposed of as Halogenated Organic Waste .
-
DO NOT mix this waste with non-halogenated organic solvents. Doing so contaminates the entire container, significantly increasing disposal costs and complexity.[13]
-
DO NOT mix with aqueous waste, strong bases, or oxidizers.[6][13]
-
DO NOT dispose of this chemical down the drain or in the regular trash under any circumstances.[12][14][15]
The correct waste stream is typically labeled "Halogenated Organic Waste" or a similar designation provided by your EHS department.
Step 2: Selecting the Appropriate Waste Container
-
Compatibility: Use a container made of a material compatible with organic acids and halogenated solvents. A high-density polyethylene (HDPE) or glass container is generally appropriate.[11][16]
-
Condition: The container must be in good condition, free from cracks or damage, and must have a secure, leak-proof screw cap.[1][11]
-
Venting: For bulk liquid waste, ensure the container is appropriately vented if required by your institution, but it must remain closed when not in use.[1][13]
Step 3: Proper Labeling
Label the waste container before adding any waste. An improperly labeled container is a serious safety violation. The label must, at a minimum, include:
-
The words "Hazardous Waste" .[1]
-
The full chemical name(s) of all contents. Do not use abbreviations or chemical formulas.[1][3] For example: "Waste 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid in Dichloromethane."
-
An approximate percentage or volume of each component.
-
The date accumulation started.
Step 4: Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated "Satellite Accumulation Area" (SAA), such as within a fume hood or a secondary containment tray.[1][17]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste. Do not leave a funnel in the container opening.[1][3]
-
Storage Limits: Be aware of your institution's limits on the volume of waste that can be stored in an SAA and the time limits for its removal.[17][18]
Step 5: Scheduling Waste Pickup
Once the container is approaching full (typically 90% capacity to allow for expansion), complete a chemical waste pickup request form as required by your institution's EHS department.[1]
Managing Associated Waste Streams
Disposal procedures must account for all materials that come into contact with the chemical.
-
Contaminated Solid Waste: This includes items like used gloves, weighing papers, and paper towels used for minor cleanup.
-
Procedure: Collect these items in a clearly labeled, sealed plastic bag or a designated solid waste container.
-
Labeling: The container must be labeled "Hazardous Waste" with the name of the chemical contaminant(s).
-
-
Spill Cleanup
-
Procedure for Small Spills:
-
Ensure proper PPE is worn.[2]
-
Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill kit absorbent.[2]
-
Carefully sweep the absorbed material into a compatible container.
-
Seal and label the container as hazardous waste, detailing the contents (e.g., "Vermiculite with 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid").[19]
-
-
Procedure for Large Spills: Evacuate the immediate area, alert personnel, and contact your institution's EHS or emergency response team immediately.[3]
-
-
Empty Container Decontamination
-
Empty containers that held the pure chemical are also considered hazardous waste.[16]
-
Procedure: The container must be triple-rinsed with a suitable solvent (e.g., acetone, methanol).[16]
-
Crucially, the rinsate from all three rinses is considered hazardous waste and must be collected and disposed of in the appropriate halogenated organic waste stream.
-
After triple-rinsing and air-drying, deface or remove the original label and dispose of the container according to your facility's procedures for clean glassware or plastic.[5]
-
Disposal Workflow Diagram
This diagram illustrates the decision-making process for handling waste generated from 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid.
Caption: Decision workflow for proper segregation and disposal of waste.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Link
-
Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem. Link
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Link
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5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2 | CID 256210. PubChem, National Center for Biotechnology Information. Link
-
Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Link
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5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid | C6H5BrN2O2S | CID 291786. PubChem, National Center for Biotechnology Information. Link
-
How to Manage Chemical Waste Disposal in Academic Labs. Justrite. Link
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Regulation of Laboratory Waste. American Chemical Society. Link
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Safety Data Sheet for 5-Bromo-2-chloropyrimidine. TCI AMERICA, provided by Spectrum Chemical. Link
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5-BROMO-2-CYCLOPROPYLPYRIMIDINE-4-CARBOXYLIC ACID - Safety Data Sheet. ChemicalBook. Link
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Safety Data Sheet for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Fisher Scientific. Link
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Link
-
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. Link
-
Standard Operating Procedure Hazardous Waste Storage and Disposal. University of Toronto, Department of Chemistry. Link
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-
Safety Data Sheet for 5-Bromo-2-chloropyrimidine. Apollo Scientific. Link
-
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 97%. Sigma-Aldrich. Link
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6-(5-bromofuran-2-yl)pyrimidine-4-carboxylic acid. A2B Chem. Link
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Chemical waste | Hazardous Waste Management. McGill University. Link
-
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-
Safety Data Sheet for 5-Hydroxymethyl-2-furancarboxylic Acid. Cayman Chemical. Link
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Link
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. Link
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Organic Solvents. University of North Alabama, Environment, Health and Safety. Link
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee. Link
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
